molecular formula C21H30O9 B1158730 Epipterosin L 2'-O-glucoside CAS No. 61117-89-3

Epipterosin L 2'-O-glucoside

Katalognummer: B1158730
CAS-Nummer: 61117-89-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epipterosin L 2'-O-glucoside is a useful research compound. Its molecular formula is C21H30O9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAENVHFVXODVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Epipterosin L 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipterosin L 2'-O-glucoside, a sesquiterpenoid glycoside, is a natural product of significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, with a detailed exploration of its stereochemical intricacies. This document summarizes the available quantitative data, outlines the experimental protocols for its isolation and characterization, and presents a logical workflow for its study, in line with the requirements of researchers and professionals in drug development.

Chemical Structure

This compound is a glycoside derivative of Pterosin L, a member of the pterosins, which are indanone-based sesquiterpenoids. The core structure consists of a trimethylated indanone ring system linked to a glucose molecule via an O-glycosidic bond.

Systematic Name: (2S,3R)-Pterosin L 2'-O-β-D-glucoside

Molecular Formula: C₂₁H₃₀O₉

Molecular Weight: 426.46 g/mol

The numbering of the pterosin skeleton and the attached glucoside is crucial for the correct interpretation of spectroscopic data.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The systematic name, (2S,3R)-Pterosin L 2'-O-β-D-glucoside, explicitly defines the absolute configuration at the chiral centers.

  • At C-2 and C-3 of the Pterosin Moiety: The designations (2S, 3R) indicate the specific spatial arrangement of the substituents at these two stereocenters on the five-membered ring of the indanone core. The relative stereochemistry is trans. The determination of this configuration is typically achieved through advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons. For instance, the absence of a NOESY correlation between the methyl group at C-2 and the proton at C-3 would support a trans configuration.

  • The Glycosidic Bond: The designation β-D-glucoside specifies the stereochemistry of the anomeric carbon (C-1') of the glucose unit and the overall configuration of the sugar. The β configuration indicates that the glycosidic bond is equatorial to the pyranose ring. This is typically confirmed by the coupling constant (³J) between the anomeric proton (H-1') and the proton at C-2' in the ¹H NMR spectrum. A large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between these two protons, which is characteristic of a β-anomer in a ⁴C₁ chair conformation. The 'D' designation refers to the stereochemistry of the chiral center furthest from the anomeric carbon in the glucose molecule (C-5'), relating it to D-glyceraldehyde.

Quantitative Data

While a complete set of published quantitative data specifically for this compound is not available, the following table presents the ¹H and ¹³C NMR chemical shifts for a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside , isolated from Pteris ensiformis. This data serves as a valuable reference for the structural elucidation and verification of this compound, as the chemical shifts for the glucosyl moiety and many parts of the pterosin skeleton are expected to be similar.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2R,3R-pterosin L 3-O-β-D-glucopyranoside (in CD₃OD)

PositionδH (ppm), J (Hz)δC (ppm)
Pterosin Moiety
2-47.5
34.85 (d, 8.8)83.1
47.21 (s)131.1
5-138.8
6-135.2
7-145.9
82.95 (t, 7.2)30.5
93.75 (t, 7.2)61.9
101.25 (s)25.1
111.10 (d, 7.2)14.2
122.40 (s)19.8
132.62 (s)21.5
1-208.2
Glucosyl Moiety
1'4.35 (d, 7.6)104.5
2'3.20 (m)75.1
3'3.38 (m)78.0
4'3.31 (m)71.5
5'3.28 (m)77.9
6'a3.88 (dd, 12.0, 2.0)62.6
6'b3.68 (dd, 12.0, 5.6)

Data adapted from a study on a related compound. The exact chemical shifts for this compound may vary.

Experimental Protocols

The isolation and structural elucidation of this compound from its natural source, Cibotium barometz, would follow a general workflow for natural product chemistry. While a specific protocol for this exact compound from this particular plant is not detailed in the available literature, a representative methodology based on the isolation of similar pterosin glycosides is provided below.

Isolation of this compound
  • Extraction: The dried and powdered rhizomes of Cibotium barometz are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fraction containing the glycosides, typically the EtOAc or n-BuOH fraction, is selected for further purification.

  • Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient as the mobile phase, to yield pure this compound.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships. The anomeric proton signal and its coupling constant are critical for determining the stereochemistry of the glycosidic bond.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the complete structure and relative stereochemistry.

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing key information for determining the relative stereochemistry.

  • Acid Hydrolysis: To confirm the identity of the sugar moiety, the glycoside can be hydrolyzed with a dilute acid. The resulting sugar can then be identified by comparison with an authentic standard using techniques like TLC or chiral GC-MS.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_analysis Data Analysis & Confirmation plant_material Plant Material (Cibotium barometz) extraction Solvent Extraction (e.g., MeOH) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc ms Mass Spectrometry (HR-ESI-MS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr hydrolysis Acid Hydrolysis hplc->hydrolysis structure_determination Structure Determination ms->structure_determination nmr->structure_determination hydrolysis->structure_determination stereochemistry_confirmation Stereochemistry Confirmation structure_determination->stereochemistry_confirmation

General experimental workflow for the isolation and structural elucidation of natural products.

stereochemistry_determination cluster_pterosin Pterosin Moiety Stereochemistry (2S, 3R) cluster_glucoside Glucoside Stereochemistry (β-D) noesy NOESY Spectroscopy relative_config Relative Configuration (trans) noesy->relative_config Through-space correlations coupling_constants ¹H-¹H Coupling Constants coupling_constants->relative_config Dihedral angles anomeric_proton Anomeric Proton (H-1') coupling_constant_j ³J(H-1', H-2') Coupling Constant anomeric_proton->coupling_constant_j beta_config β-Configuration coupling_constant_j->beta_config Large J value (>7 Hz) acid_hydrolysis Acid Hydrolysis & Chiral GC-MS d_config D-Configuration acid_hydrolysis->d_config Comparison with D-glucose standard

Logical relationships in determining the stereochemistry of this compound.

Natural sources and occurrence of Epipterosin L 2'-O-glucoside in Cibotium barometz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibotium barometz (L.) J.Sm., commonly known as the Golden Chicken Fern, is a perennial fern with a long history of use in traditional medicine, particularly in Asia. Its rhizomes are valued for their purported medicinal properties, which are attributed to a rich and diverse phytochemical profile. Among the numerous compounds identified in this plant, the sesquiterpenoid Epipterosin L 2'-O-glucoside stands out as a molecule of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of this compound in Cibotium barometz, with a focus on data presentation and experimental methodologies.

Natural Source and Occurrence

This compound is a naturally occurring sesquiterpenoid glucoside that has been identified in the rhizomes of Cibotium barometz.[] Sesquiterpenoids are a class of C15 terpenoids known for their diverse biological activities. The glycosylation of Epipterosin L at the 2'-O position suggests potential modifications in its polarity, solubility, and pharmacokinetic properties compared to its aglycone form.

While the presence of this compound in C. barometz rhizomes is established, a significant gap exists in the scientific literature regarding its quantitative occurrence. To date, no published studies provide specific data on the concentration or yield of this compound from the plant material. Further research is imperative to determine the typical abundance of this compound in C. barometz rhizomes, which is a critical factor for its potential as a therapeutic agent or a pharmacological tool.

Phytochemical Profile of Cibotium barometz Rhizome

The rhizome of Cibotium barometz is a rich source of a variety of secondary metabolites. While quantitative data for this compound is lacking, studies have identified and, in some cases, quantified other classes of compounds. This broader phytochemical context is essential for understanding the chemical environment in which this compound exists.

Table 1: Major Phytochemicals Identified in the Rhizome of Cibotium barometz

Compound ClassSpecific Compounds IdentifiedReference
Sesquiterpenoids This compound, Pterosin R[][2]
Phenolic Acids Protocatechuic acid, Caffeic acid[2]
Flavonoids Kaempferol, Onychins[2]
Other Compounds Onitin, Onitin-4-O-β-D-glucopyranoside, Woodwardinic acid, Tannin[2]

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound from Cibotium barometz are not currently available in the scientific literature. However, based on general phytochemical investigation methods for sesquiterpenoid glucosides from plant materials, a conceptual workflow can be proposed. It is crucial to note that this represents a generalized approach and would require optimization for this specific compound.

Conceptual Workflow for Isolation and Analysis

G cluster_0 Extraction & Fractionation cluster_1 Isolation & Purification cluster_2 Structural Elucidation & Quantification A Dried & Powdered Cibotium barometz Rhizome B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) C->D E Fractions of Varying Polarity D->E F Column Chromatography (e.g., Silica Gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Isolated Epipterosin L 2'-O-glucoside G->H I Spectroscopic Analysis (NMR, MS) H->I J Quantitative Analysis (e.g., HPLC-UV/MS) H->J

Caption: Generalized workflow for the extraction and analysis of phytochemicals from plant material.

Signaling Pathways and Biological Activities

Currently, there is no information available in the scientific literature regarding any signaling pathways that are directly modulated by this compound. The biological activities of this specific compound have not yet been elucidated. Therefore, the creation of diagrams for signaling pathways is not possible at this time. Future research is needed to explore the pharmacological effects of this compound and to identify its molecular targets and mechanisms of action.

Conclusion and Future Directions

This compound is a confirmed constituent of the rhizomes of Cibotium barometz. However, this technical guide highlights a significant knowledge gap regarding its quantitative abundance, specific and optimized protocols for its isolation and analysis, and its biological activities. For researchers, scientists, and drug development professionals, this presents a clear opportunity for further investigation.

Future research should prioritize the following:

  • Development and validation of analytical methods, such as HPLC-UV or LC-MS, for the accurate quantification of this compound in C. barometz rhizomes.

  • Investigation of the optimal extraction and purification protocols to obtain high-purity this compound for biological screening.

  • Comprehensive evaluation of the pharmacological properties of the isolated compound to uncover its potential therapeutic applications.

  • Elucidation of the mechanism of action and identification of any relevant signaling pathways.

Addressing these research questions will be crucial in unlocking the full potential of this compound as a valuable natural product for the advancement of medicine and human health.

References

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Sesquiterpene Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of sesquiterpene glucoside biosynthesis, a pivotal pathway in the generation of a diverse array of bioactive compounds with significant pharmaceutical potential. From the fundamental building blocks to the final glycosylated products, this document provides a comprehensive overview of the enzymatic players, regulatory networks, and experimental methodologies crucial for advancing research and development in this field.

The Core Biosynthetic Pathway: From Isoprene Units to Sesquiterpene Glucosides

The journey to a sesquiterpene glucoside begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, predominantly occurring in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids[1]. Although there is evidence of cross-talk between these two pathways, the MVA pathway is generally considered the primary source of precursors for sesquiterpenoid biosynthesis in the cytosol[2][3].

Three molecules of IPP are sequentially condensed with one molecule of DMAPP by farnesyl pyrophosphate synthase (FPPS) to form the central C15 precursor, farnesyl pyrophosphate (FPP)[2][3]. This linear molecule is the branching point for the synthesis of a vast array of sesquiterpenoids.

The remarkable diversity of sesquiterpene scaffolds is generated by a large family of enzymes known as sesquiterpene synthases (TPSs or STSs). These enzymes catalyze the cyclization of FPP through a series of complex carbocation rearrangements, resulting in a multitude of cyclic and acyclic sesquiterpene hydrocarbons[4].

Following the formation of the sesquiterpene backbone, further structural modifications often occur, such as hydroxylation, oxidation, and reduction, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and reductases. These modifications generate the sesquiterpene aglycone, the direct precursor for glycosylation.

The final and crucial step in the formation of a sesquiterpene glucoside is the attachment of a glucose moiety to the sesquiterpene aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor[5][6]. This glycosylation step significantly impacts the water solubility, stability, and bioavailability of the sesquiterpene, often modulating its biological activity.

Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_core Sesquiterpene Core Pathway Acetyl-CoA Acetyl-CoA MVA Mevalonate (MVA) Pathway Acetyl-CoA->MVA Cytosol IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Pyruvate + G3P Pyruvate + G3P MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate + G3P->MEP Plastid MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP, C15) TPS Sesquiterpene Synthase (TPS) FPP->TPS Sesquiterpene Sesquiterpene Scaffold CYP450 Cytochrome P450s, Reductases, etc. Sesquiterpene->CYP450 Aglycone Sesquiterpene Aglycone UGT UDP-Glycosyltransferase (UGT) Aglycone->UGT Glucoside Sesquiterpene Glucoside FPPS->FPP TPS->Sesquiterpene CYP450->Aglycone UGT->Glucoside UDP UDP UGT->UDP UDP-Glucose UDP-Glucose UDP-Glucose->UGT

Figure 1: Overall biosynthesis pathway of sesquiterpene glucosides.

Quantitative Data on Key Biosynthetic Enzymes and Products

The efficiency of sesquiterpene glucoside biosynthesis is governed by the kinetic properties of the involved enzymes and the resulting concentrations of intermediates and final products. Below are tables summarizing key quantitative data for representative enzymes and compounds in this pathway.

Table 1: Kinetic Parameters of Key Sesquiterpene Synthases
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Amorpha-4,11-diene synthase (ADS)Artemisia annuaFPP0.6N/A[7]
Dammarenediol-II-synthasePanax ginseng2,3-OxidosqualeneN/AN/A[8][9]

N/A: Data not available in the searched literature.

Table 2: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) Involved in Terpenoid Biosynthesis
EnzymeOrganismAglycone SubstrateK_m (µM)k_cat (s⁻¹)Reference
UGT71G1Medicago truncatula3-HydroxyflavoneN/AN/A
SGTSalinispora tropicaGinsenoside Rh212,0000.0093[10]

Note: Specific kinetic data for UGTs acting on sesquiterpene aglycones is limited in the publicly available literature. The data presented for SGT is on a triterpenoid (B12794562) saponin, providing a reference for glycosylation kinetics.

Table 3: Concentration of Sesquiterpenoids and their Glucosides in Plant Tissues
CompoundPlant SpeciesTissueConcentrationReference
Artemisinin (B1665778)Artemisia annuaLeaves0.01 - 1.5% of dry weight
Artemisinic acidArtemisia annuaLeaves0.32 - 2.33% of dry weight
Total GinsenosidesPanax ginsengFine Roots142.49 ± 1.14 mg/g[11][12]
Total GinsenosidesPanax ginsengMain RootsVaries with age[13]
Total GinsenosidesPanax ginsengLeaves91.51 ± 7.20 mg/g[11][12]
Ginsenoside Rb1Panax ginsengFine Roots27.49 ± 1.57 mg/g[11][12]
Ginsenoside RePanax ginsengLeavesHighest in aboveground parts[11][12]

Regulation of Sesquiterpene Glucoside Biosynthesis: The Jasmonate Signaling Pathway

The production of sesquiterpene glucosides is tightly regulated and often induced in response to biotic and abiotic stresses. The jasmonate (JA) signaling pathway plays a central role in this regulation. Elicitors, such as wounding or pathogen attack, trigger the biosynthesis of jasmonic acid, which then initiates a signaling cascade leading to the transcriptional activation of sesquiterpene biosynthesis genes[10][14][15][16].

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile). In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of key transcription factors. Upon binding of JA-Ile to COI1, JAZ proteins are targeted for degradation by the 26S proteasome. This releases the transcription factors, such as MYC2, which can then activate the expression of target genes, including those encoding sesquiterpene synthases and UGTs[7][10][15].

Jasmonate_Signaling cluster_nucleus Nucleus Elicitor Elicitor (Wounding, Pathogen) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Elicitor->JA_Biosynthesis Induces JA-Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA-Ile COI1 COI1 JA-Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Gene_Expression Activation of Sesquiterpene Biosynthesis Genes (TPS, UGT, etc.) MYC2->Gene_Expression Activates Sesquiterpene_Glucoside Sesquiterpene Glucoside Accumulation Gene_Expression->Sesquiterpene_Glucoside

Figure 2: The Jasmonate signaling pathway regulating sesquiterpene glucoside biosynthesis.

Experimental Protocols

Advancing the understanding and manipulation of sesquiterpene glucoside biosynthesis requires robust experimental methodologies. The following section outlines key protocols for the analysis of this pathway.

Experimental Workflow for Characterizing a Sesquiterpene Glucoside Biosynthesis Pathway

A typical research workflow to identify and characterize the genes and enzymes involved in the biosynthesis of a specific sesquiterpene glucoside is outlined below.

Experimental_Workflow Start Hypothesis: Plant produces a bioactive sesquiterpene glucoside Metabolite_Profiling Metabolite Profiling (LC-MS, GC-MS) Start->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Start->Transcriptome_Analysis Candidate_Gene_ID Candidate Gene Identification (TPS, CYP450, UGT) Metabolite_Profiling->Candidate_Gene_ID Transcriptome_Analysis->Candidate_Gene_ID Gene_Cloning Gene Cloning and Heterologous Expression (E. coli, Yeast) Candidate_Gene_ID->Gene_Cloning In_Vivo_Validation In Vivo Functional Validation (Gene silencing/overexpression) Candidate_Gene_ID->In_Vivo_Validation Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis Pathway_Elucidation Pathway Elucidation & Metabolic Engineering Kinetic_Analysis->Pathway_Elucidation In_Vivo_Validation->Pathway_Elucidation

Figure 3: A logical experimental workflow for pathway characterization.
Detailed Methodologies

4.2.1. Metabolite Profiling using GC-MS and LC-MS

  • Objective: To identify and quantify sesquiterpene aglycones and glucosides in plant extracts.

  • Sample Preparation:

    • Harvest and freeze-dry plant material.

    • Grind the dried tissue to a fine powder.

    • Extract metabolites using a suitable solvent system (e.g., methanol (B129727)/water or ethyl acetate).

    • For GC-MS analysis of volatile sesquiterpenes, a headspace or solvent extraction can be used. For less volatile compounds, derivatization (e.g., silylation) may be necessary.

    • For LC-MS analysis of non-volatile glucosides, the crude extract can be filtered and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Instrumentation and Analysis:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer. Separation is based on volatility and column interaction. Mass spectra are used for compound identification by comparison to spectral libraries (e.g., NIST).

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole). Separation is based on polarity. High-resolution mass spectrometry allows for accurate mass determination and elemental composition prediction. Tandem MS (MS/MS) is used for structural elucidation and targeted quantification.

  • Data Analysis:

    • Peak detection, alignment, and integration using specialized software.

    • Compound identification by comparing retention times and mass spectra with authentic standards or databases.

    • Quantification is achieved by creating calibration curves with known standards.

4.2.2. Gene Expression Analysis by qRT-PCR

  • Objective: To quantify the transcript levels of candidate biosynthesis genes (TPS, CYP450s, UGTs) in response to specific stimuli or in different tissues.

  • Protocol:

    • RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method.

    • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

    • Primer Design: Design gene-specific primers for the target genes and a reference (housekeeping) gene.

    • qRT-PCR Reaction: Perform the real-time PCR using a SYBR Green or probe-based assay. The reaction mixture typically contains cDNA, primers, and a master mix with DNA polymerase and fluorescent dye.

    • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

4.2.3. In Vitro Enzyme Assays

  • Objective: To determine the function and kinetic parameters of heterologously expressed enzymes.

  • Sesquiterpene Synthase (TPS) Assay:

    • Enzyme Source: Purified recombinant TPS expressed in E. coli or yeast.

    • Reaction Mixture: Incubate the purified enzyme with the substrate FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

    • Product Extraction: After incubation, overlay the reaction with a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) to extract the volatile sesquiterpene products.

    • Analysis: Analyze the organic extract by GC-MS to identify and quantify the sesquiterpene products.

    • Kinetic Analysis: Vary the concentration of FPP and measure the initial reaction velocity to determine K_m and V_max values.

  • UDP-Glycosyltransferase (UGT) Assay:

    • Enzyme Source: Purified recombinant UGT expressed in E. coli or yeast.

    • Reaction Mixture: Incubate the purified enzyme with the sesquiterpene aglycone substrate and the sugar donor, UDP-glucose, in an appropriate buffer.

    • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or an acid.

    • Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the sesquiterpene glucoside product.

    • Kinetic Analysis: Vary the concentration of either the aglycone or UDP-glucose while keeping the other substrate saturated to determine the kinetic parameters for each substrate. A common method to monitor the reaction is to measure the production of UDP using a commercial kit (e.g., UDP-Glo™ assay).

Conclusion and Future Perspectives

The biosynthesis of sesquiterpene glucosides is a complex and highly regulated process that generates a wealth of structurally diverse and biologically active molecules. This guide has provided a comprehensive overview of the core pathway, key enzymes, regulatory mechanisms, and essential experimental protocols. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The identification and characterization of novel UGTs with specificity towards different sesquiterpene aglycones will be crucial for expanding the known chemical space of these compounds. Furthermore, a deeper understanding of the transcriptional and post-transcriptional regulatory networks will enable the development of targeted metabolic engineering strategies to enhance the production of high-value sesquiterpene glucosides in microbial or plant-based systems. The integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the discovery and sustainable production of these promising natural products for pharmaceutical and other applications.

References

Physical and chemical properties of Epipterosin L 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Epipterosin L 2'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring sesquiterpenoid glycoside isolated from the rhizomes of the fern Cibotium barometz (L.) J.Sm.[1] This technical guide provides a comprehensive overview of its physical and chemical properties. Due to the limited publicly available experimental data, this document primarily compiles predicted properties and information on related compounds to guide future research and development efforts.

Chemical and Physical Properties

This compound is a white powder.[2] Key chemical and physical properties are summarized in the table below. It is important to note that many of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₉[1]
Molecular Weight 426.46 g/mol [1]
CAS Number 61117-89-3
Appearance Powder[2]
Purity >98%[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[2]
Predicted Boiling Point 704.8 ± 60.0 °C[1]
Predicted Density 1.45 ± 0.1 g/cm³[1]
Predicted pKa 12.93 ± 0.70[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers confirm the structure via ¹H-NMR, stating it is "consistent with the above structure".[2] Further detailed analysis, including ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is required for complete characterization.

Experimental Protocols

General Isolation and Purification Workflow

The following diagram outlines a general workflow for the isolation and purification of compounds like this compound from Cibotium barometz.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Rhizomes of Cibotium barometz extraction Maceration with organic solvents (e.g., Methanol, Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-solvent partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Generation of fractions with varying polarity partitioning->fractions column_chrom Column Chromatography (e.g., Silica gel, Sephadex) fractions->column_chrom hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for isolation and purification.

Biological Activity

There is currently a significant lack of published data on the specific biological activities of this compound. However, the plant from which it is derived, Cibotium barometz, has been traditionally used in medicine and has been reported to possess various biological and therapeutic effects, including antioxidant, antimicrobial, antiviral, and osteoprotective activities.[3]

Furthermore, other pterosin derivatives, the class of compounds to which Epipterosin L belongs, have shown a range of biological activities. For instance, some pterosin derivatives have demonstrated cytotoxic effects against cancer cell lines.[4] Pterosin A has been investigated for its antidiabetic effects.[5] The glycosylation of pterosins can influence their biological activity, in some cases enhancing their cytotoxic potential.

Given the bioactivity of its parent plant and related compounds, it is plausible that this compound may exhibit biological activities of interest. The following diagram illustrates a logical workflow for the initial biological screening of this compound.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies (if activity is observed) start Pure this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT on cancer cell lines) start->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC against bacteria and fungi) start->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In vivo animal models pathway_analysis->in_vivo

Proposed workflow for biological activity screening.

Signaling Pathways

As there is no specific biological activity data for this compound, there is no information on any signaling pathways it may modulate. Research on related pterosin compounds suggests potential interactions with pathways involved in cell proliferation and inflammation. Future research on this compound, should it demonstrate bioactivity, would need to elucidate the underlying molecular mechanisms and signaling cascades.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure but limited characterization in the public domain. This guide highlights the significant gaps in our understanding of its physical, chemical, and biological properties. Future research should prioritize:

  • Complete Spectroscopic Characterization: Detailed ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy to provide a complete and verifiable dataset.

  • Determination of Physical Properties: Experimental measurement of properties such as melting point.

  • Comprehensive Biological Screening: A broad-based screening approach to identify potential cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities.

  • Elucidation of Mechanisms of Action: Should biological activity be confirmed, subsequent studies should focus on identifying the molecular targets and signaling pathways involved.

The information presented here serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

Preliminary Biological Activity of Luteolin-7-O-glucoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Luteolin-7-O-glucoside, a naturally occurring flavonoid glycoside found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the preliminary biological screening of Luteolin-7-O-glucoside, summarizing its key activities, the experimental protocols used for their determination, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Summary of Biological Activities

Luteolin-7-O-glucoside exhibits a range of biological effects, with notable anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. The quantitative data from various in vitro studies are summarized below.

Biological ActivityCell Line/ModelKey FindingsConcentration/DoseReference
Anti-cancer Human Nasopharyngeal Carcinoma (NPC-039 and NPC-BM)Significantly reduced cell proliferation; induced S and G2/M cell cycle arrest and apoptosis.Not specified[1]
Antioxidant RAW 264.7 cellsPotently induced Heme oxygenase-1 (HO-1) expression, strengthening antioxidative potential against t-BHP-induced oxidative damage.Not specified[2]
Anti-inflammatory Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited the STAT3 pathway, showing antiproliferative and antioxidant effects.Not specified[3]
Anti-inflammatory LPS-stimulated RAW 264.7 cellsReduced TNF-α levels and increased IL-10 levels.Not specified[4]
Neuroprotective Undifferentiated and RA-differentiated SH-SY5Y cellsIncreased cell viability after 6-hydroxydopamine (6-OHDA) induced damage; prevented mitochondrial membrane depolarization and decreased Caspase-3 activity.Not specified[4]
Gastroprotective Rat models (indomethacin, ethanol-induced, Shay ulcer)Provided protective effects against gastric injury through antisecretory, anti-inflammatory, antioxidative, and antiapoptotic activities.25 mg/kg[5]
Antimicrobial Vibrio cholerae and Vibrio parahaemolyticusEffective against these bacteria.2 mg/mL[6]
Enzyme Inhibition In vitro assaysExhibited inhibitory activity against thromboxane (B8750289) and leukotriene synthesis.25-100 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the biological activity screening are outlined below.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells (e.g., SH-SY5Y, NPC-039, NPC-BM) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Luteolin-7-O-glucoside for the desired time period (e.g., 24, 48 hours).

    • Following treatment, add MTT solution to each well and incubate for a specified time (typically 2-4 hours) to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Flow Cytometry)
  • Principle: Annexin V/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

  • Protocol:

    • Culture and treat cells with Luteolin-7-O-glucoside as described for the viability assay.

    • Harvest the cells (including floating and adherent cells) and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry, exciting the fluorochromes at their respective wavelengths and detecting the emission signals.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size, transferring them to a solid support, and marking the target protein using a specific primary and secondary antibody to visualize.

  • Protocol:

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-AKT, STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The biological activities of Luteolin-7-O-glucoside are mediated through the modulation of several key signaling pathways.

Apoptosis Induction via the AKT Signaling Pathway

Luteolin-7-O-glucoside has been shown to induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway.[1] Inhibition of this pathway leads to downstream effects on cell survival and apoptosis.

AKT_Signaling_Pathway Luteolin-7-O-glucoside Luteolin-7-O-glucoside PI3K/AKT Pathway PI3K/AKT Pathway Luteolin-7-O-glucoside->PI3K/AKT Pathway Inhibits Bcl-2 Family Proteins Bcl-2 Family Proteins PI3K/AKT Pathway->Bcl-2 Family Proteins Regulates Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Proteins->Mitochondrial Pathway Controls Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Initiates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Luteolin-7-O-glucoside induced apoptosis via AKT pathway.

Antioxidant Response via the Nrf2/MAPK Signaling Pathway

The antioxidant effects of Luteolin-7-O-glucoside are mediated through the activation of the Nrf2/MAPK signaling cascade, leading to the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).[2]

Nrf2_MAPK_Signaling_Pathway Luteolin-7-O-glucoside Luteolin-7-O-glucoside MAPK (p38, JNK) MAPK (p38, JNK) Luteolin-7-O-glucoside->MAPK (p38, JNK) Activates Nrf2 Translocation Nrf2 Translocation MAPK (p38, JNK)->Nrf2 Translocation Promotes HO-1 Expression HO-1 Expression Nrf2 Translocation->HO-1 Expression Induces Antioxidant Response Antioxidant Response HO-1 Expression->Antioxidant Response Mediates

Caption: Antioxidant activity via Nrf2/MAPK signaling.

Anti-inflammatory Action via STAT3 Inhibition

Luteolin-7-O-glucoside exerts anti-inflammatory effects by inhibiting the JAK/STAT3 signaling pathway.[3] This inhibition prevents the nuclear translocation of STAT3 and subsequent transcription of pro-inflammatory genes.

STAT3_Inhibition_Pathway Pro-inflammatory Cytokines (e.g., IL-6) Pro-inflammatory Cytokines (e.g., IL-6) JAK JAK Pro-inflammatory Cytokines (e.g., IL-6)->JAK Activate STAT3 Phosphorylation STAT3 Phosphorylation JAK->STAT3 Phosphorylation Phosphorylates STAT3 Nuclear Translocation STAT3 Nuclear Translocation STAT3 Phosphorylation->STAT3 Nuclear Translocation Leads to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription STAT3 Nuclear Translocation->Pro-inflammatory Gene Transcription Induces Luteolin-7-O-glucoside Luteolin-7-O-glucoside Luteolin-7-O-glucoside->STAT3 Nuclear Translocation Inhibits

Caption: Anti-inflammatory effect via STAT3 inhibition.

Conclusion

The preliminary biological screening of Luteolin-7-O-glucoside reveals its potential as a multi-target therapeutic agent. Its anti-cancer, antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways such as PI3K/AKT, Nrf2/MAPK, and JAK/STAT3, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical and clinical studies aimed at elucidating the full therapeutic potential of this promising natural compound.

References

The Bioactivity of Pterosin-Type Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Pterosin-type sesquiterpenoids, a class of natural products predominantly found in ferns of the Pteridaceae family, have emerged as a significant area of interest for researchers in drug development.[1] These compounds, characterized by an illudane-type skeleton, exhibit a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, neuroprotective, antimicrobial, hypolipidemic, and antidiabetic properties.[1][2][3][4][5] This technical guide provides a comprehensive review of the bioactivity of pterosin-type sesquiterpenoids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support further research and development.

Quantitative Bioactivity Data of Pterosin-Type Sesquiterpenoids

The following table summarizes the quantitative data on the bioactivity of various pterosin-type sesquiterpenoids from the reviewed literature. This allows for a comparative analysis of their potency across different biological assays.

CompoundBioactivityAssay SystemMeasured EffectIC50/MIC/EC50Reference
Pterosin B NeuroprotectiveGlutamate-induced excitotoxicity in N2a cellsEnhanced cell viability from 43.8% to 105%EC50: 0.09559 µg/mL[6]
Anti-inflammatoryLPS-induced inflammation in N2a cellsIncreased cell survival from 46.75% to 58.5%-[2]
(2R,3S)-5-hydroxymethylpterosin C (Compound 4) Hypolipidemic3T3-L1 adipocytesDecreased triglyceride activityMore potent than Berberine[4][7]
Pterosin A AntidiabeticCultured human muscle cellsEnhanced glucose uptake-[5]
ent-aspergoterpenin C (Compound 1) AntimicrobialE. coli, E. tarda, V. harveyi, V. parahaemolyticusInhibitory activityMIC ≤ 8.0 µg/mL[8]
Compound 2 (from Aspergillus versicolor) AntimicrobialE. coli, E. tarda, V. harveyi, V. parahaemolyticusInhibitory activityMIC ≤ 8.0 µg/mL[8]
Compound 6 (from Aspergillus versicolor) AntimicrobialE. coliInhibitory activityMIC = 1.0 µg/mL[8]
AntimicrobialAeromonas hydrophilia, E. tarda, V. anguillarum, V. harveyiPotent inhibitory activity-[8]
2R,3R-pterosin L 3-O-β-D-glucopyranoside Cytotoxic-Increased potency compared to Pterosin B-[9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments cited in the literature on pterosin bioactivity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pterosin compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[2]

Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from damage caused by excessive stimulation by the neurotransmitter glutamate (B1630785).[6]

  • Cell Culture and Differentiation: Differentiate neuronal cells (e.g., N2a cells) by incubating them in a low-serum medium for 48 hours.[6]

  • Glutamate Challenge: Induce excitotoxicity by exposing the differentiated cells to L-glutamate (e.g., 1-5 mM) for 24 hours.[6]

  • Pterosin Treatment: Co-treat the cells with different concentrations of the test pterosin compound along with the glutamate challenge.[6]

  • Viability Assessment: Measure cell viability using the MTT assay as described above to determine the protective effect of the pterosin compound.[2]

Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., E. coli, V. harveyi) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10^5 cfu/mL.[8]

  • Serial Dilution: Perform serial two-fold dilutions of the pterosin compounds in a 96-well microplate containing the broth.

  • Inoculation: Add the prepared bacterial suspension to each well. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 24 hours.[8]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pterosin compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][11]

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only treated control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pterosin-type sesquiterpenoids exert their effects is critical for their development as therapeutic agents. Several key signaling pathways have been identified.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of pterosin-type sesquiterpenoids involves a multi-step process from isolation to mechanistic studies.

G A Isolation & Purification (from Pteris species) B Structural Elucidation (NMR, MS) A->B C Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) B->C D Quantitative Analysis (IC50 / MIC Determination) C->D E Secondary Assays (e.g., Anti-inflammatory, Neuroprotective) D->E F Mechanistic Studies (Signaling Pathway Analysis) E->F G Lead Compound Identification F->G

Caption: General workflow for pterosin bioactivity studies.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] Sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting this pathway.[3]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NFκB (Active) IkB_NFkB->NFkB Releases NFκB NFkB_nuc NFκB NFkB->NFkB_nuc Translocation Pterosin Pterosins Pterosin->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription G PterosinA Pterosin A AMPK AMPK PterosinA->AMPK Activates CellGrowth Cell Growth & Proliferation AMPK->CellGrowth Inhibits GlucoseUptake Glucose Uptake (Muscle) AMPK->GlucoseUptake Promotes PEPCK PEPCK Expression (Liver) AMPK->PEPCK Inhibits Anticancer Anticancer Effects CellGrowth->Anticancer Antidiabetic Antidiabetic Effects GlucoseUptake->Antidiabetic PEPCK->Antidiabetic G Glutamate Glutamate Excitotoxicity MitoDysfunction Mitochondrial Dysfunction Glutamate->MitoDysfunction CaOverload Ca2+ Overload MitoDysfunction->CaOverload ROS ROS Increase MitoDysfunction->ROS Apoptosis Apoptotic Cell Death CaOverload->Apoptosis ROS->Apoptosis PterosinB Pterosin B PterosinB->MitoDysfunction Restores Potential PterosinB->CaOverload Alleviates PterosinB->ROS Eliminates

References

The Sweet Secret of Sesquiterpenoids: A Technical Guide to the Role of Glycosylation in Modulating Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a cornerstone of natural product chemistry, exhibiting a wide array of pharmacological activities. However, their therapeutic potential is often hampered by poor aqueous solubility, limited stability, and suboptimal pharmacokinetic profiles. A key natural modification that addresses these limitations is glycosylation—the enzymatic attachment of sugar moieties. This technical guide delves into the profound impact of glycosylation on the function of sesquiterpenoids, providing a comprehensive overview for researchers, scientists, and drug development professionals. Through a detailed examination of existing literature, this guide summarizes the enhancement of physicochemical properties and the modulation of biological activities conferred by glycosylation. It further presents detailed experimental protocols for the study of sesquiterpenoid glycosides and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding and future research in this promising field.

Introduction: The Glycosylation Advantage

Glycosylation is a critical post-biosynthetic modification that significantly alters the properties of natural products.[1] In the context of sesquiterpenoids, the addition of one or more sugar units can dramatically influence their solubility, stability, and bioactivity.[2] This modification is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the sesquiterpenoid aglycone.[3][4] The resulting sesquiterpenoid glycosides often exhibit improved pharmacokinetic profiles and, in some cases, novel or enhanced biological activities, making them attractive candidates for drug development.[5]

Impact of Glycosylation on Physicochemical Properties

The attachment of hydrophilic sugar moieties to the often lipophilic sesquiterpenoid backbone has a profound effect on its physical and chemical characteristics.

Enhanced Aqueous Solubility

A major challenge in the development of many sesquiterpenoid-based drugs is their low water solubility. Glycosylation directly addresses this issue by increasing the polarity of the molecule.

Table 1: Comparison of Aqueous Solubility of Sesquiterpenoids and their Glycosylated Derivatives

Sesquiterpenoid AglyconeAqueous SolubilityGlycosylated DerivativeAqueous SolubilityFold IncreaseReference(s)
Zerumbone (B192701)~1.296 mg/L (at 25°C)Zerumbone-Cyclodextrin Inclusion Complex*Enhanced solubility and dissolution-[1][6][7]
ArtemisininPoorly soluble in waterArtesunate (hemisuccinate derivative)Soluble in water-[3][5][8][9]
Parthenolide (B1678480)Sparingly soluble in aqueous buffers (~0.5 mg/ml in 1:1 DMF:PBS)Dimethylaminoparthenolide (DMAPT) (soluble analogue)More soluble-[10][11]

Note: While a direct glycoside solubility value for zerumbone was not found, the use of cyclodextrins (cyclic oligosaccharides) to form inclusion complexes demonstrates the principle of using sugar moieties to enhance solubility.

Increased Stability

Glycosylation can protect labile functional groups on the sesquiterpenoid core from degradation, thereby increasing the overall stability of the molecule. This is particularly relevant for compounds with ester or epoxide functionalities that are prone to hydrolysis. The sugar moiety can sterically hinder enzymatic or chemical degradation, prolonging the shelf-life and in vivo half-life of the compound.

Modulation of Biological Activity by Glycosylation

The addition of a glycan can significantly alter the pharmacological profile of a sesquiterpenoid, ranging from changes in potency to the emergence of entirely new biological activities.

Anticancer Activity

Many sesquiterpenoids exhibit potent anticancer properties, and glycosylation can modulate this activity. The sugar moiety can influence the compound's interaction with its molecular target, its cellular uptake, and its metabolic fate.

Table 2: Comparative Anticancer Activity (IC₅₀ Values) of Sesquiterpenoids and Their Derivatives

CompoundCell LineIC₅₀ (µM)Reference(s)
Parthenolide
A549 (Lung Carcinoma)4.3[12]
TE671 (Medulloblastoma)6.5[12]
HT-29 (Colon Adenocarcinoma)7.0[12]
GLC-82 (NSCLC)6.07 ± 0.45[13]
SiHa (Cervical Cancer)8.42 ± 0.76[14]
MCF-7 (Breast Cancer)9.54 ± 0.82[14]
Parthenolide Analogs
C9 and C14 functionalized parthenologsJurkat (T cell leukemia), Jeko-1 (mantle cell lymphoma), HeLa (adenocarcinoma)~ 1-3[15]
Carbamate derivativeSK-N-MC (neuroblastoma)0.6[15]
Zerumbone
U-87 MG (Glioblastoma)150 (24h), 130 (48h)[16]
HepG2 (Liver Cancer)6.20 µg/mL[17]
HeLa (Cervical Cancer)6.4 µg/mL[17]
MCF-7 (Breast Cancer)23.0 µg/mL[17]
P-388D1 (Leukemia)0.33 µg/mL[4]
Artemisinin and Derivatives
ArtemisininP. falciparum (Chloroquine-resistant)7.67 nM[18]
ArtesunateP. falciparum (Chloroquine-resistant)3.46 nM[18]
DihydroartemisininP. falciparum (Chloroquine-resistant)3.88 nM (as Arteether)[18]
α-Santonin Derivatives
α-Santonin derivative 7HL-60, SF-295, HCT-8, etc.0.36-14.5[1]
Anti-inflammatory Activity

Sesquiterpenoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of signaling pathways like NF-κB and MAPK. Glycosylation can enhance these effects. For instance, some sesquiterpenoid glycosides have shown potent inhibitory effects on the production of pro-inflammatory mediators.[19][20]

Table 3: Anti-inflammatory Activity of Sesquiterpenoid Glycosides

CompoundAssayIC₅₀ (µM)Reference(s)
Cadinane-type sesquiterpenoid glycoside (15)NO inhibition in LPS-stimulated BV-2 microglia5.62 ± 0.37[19]
Eudesmane-type sesquiterpenoid glycoside (5)NO inhibition in LPS-stimulated BV-2 microglia15.6[21]
Other Biological Activities

Glycosylation can also impart or enhance other therapeutic properties, such as hypoglycemic effects. Certain sesquiterpenoid glycosides from Dendrobium nobile have demonstrated inhibitory activity against α-glucosidase and α-amylase, suggesting their potential in managing diabetes.[22]

Table 4: α-Glucosidase and α-Amylase Inhibitory Activity of Sesquiterpenoid Glycosides from Dendrobium nobile

CompoundEnzymeIC₅₀Reference(s)
Dendronobiloside Aα-glucosidase299.7 ± 2.38 µg/mL[22]
Dendronobiloside Cα-glucosidase537.8 ± 2.33 µg/mL[22]
Dendroside Gα-amylase1.06 ± 0.06 mg/mL[22]

Key Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant targets, playing crucial roles in inflammation and cancer.

NF_kappaB_Pathway cluster_nucleus receptor Receptor (e.g., TLR, TNFR) adaptor Adaptor Proteins receptor->adaptor IKK_complex IKK Complex adaptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB->NFkB_IkB NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus Translocation NFkB_n NF-κB NFkB_IkB->NFkB IκB degradation transcription Gene Transcription (Inflammation, Proliferation) sesquiterpenoid Sesquiterpenoid (Aglycone or Glycoside) sesquiterpenoid->IKK_complex Inhibition sesquiterpenoid->NFkB Inhibition of DNA binding DNA DNA NFkB_n->DNA DNA->transcription

Figure 1: NF-κB Signaling Pathway and points of inhibition by sesquiterpenoids.

MAPK_Pathway cluster_nucleus stimuli Extracellular Stimuli (Growth factors, Stress) receptor Receptor Tyrosine Kinase stimuli->receptor adaptor Adaptor Proteins (e.g., Grb2, SOS) receptor->adaptor ras Ras adaptor->ras raf Raf (MAPKKK) ras->raf Activation mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation erk_n ERK transcription Gene Transcription (Proliferation, Differentiation) sesquiterpenoid Sesquiterpenoid (Aglycone or Glycoside) sesquiterpenoid->raf Inhibition sesquiterpenoid->mek Inhibition sesquiterpenoid->erk Inhibition tf Transcription Factors (e.g., c-Myc, AP-1) erk_n->tf Activation tf->transcription

Figure 2: MAPK/ERK Signaling Pathway and potential inhibitory points for sesquiterpenoids.

Experimental Protocols

A systematic approach is required to elucidate the structure and function of sesquiterpenoid glycosides. The following section details key experimental protocols.

General Experimental Workflow

The study of sesquiterpenoid glycosides typically involves extraction and isolation, structural elucidation, and bioactivity assessment.

Experimental_Workflow start Plant Material extraction Extraction (e.g., Maceration with Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate (B1210297), n-Butanol) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure Sesquiterpenoid Glycoside hplc->pure_compound structure Structural Elucidation pure_compound->structure bioassay Bioactivity Assays pure_compound->bioassay nmr NMR Spectroscopy (1D and 2D) structure->nmr ms Mass Spectrometry (HRESIMS) structure->ms anticancer Anticancer Assays (MTT, Soft Agar) bioassay->anticancer antiinflammatory Anti-inflammatory Assays (NO production, Cytokine levels) bioassay->antiinflammatory other_assays Other Bioassays (e.g., Enzyme inhibition) bioassay->other_assays

Figure 3: General experimental workflow for the isolation, characterization, and bio-evaluation of sesquiterpenoid glycosides.

Detailed Methodologies

5.2.1. Extraction and Isolation

  • Extraction: The dried and powdered plant material is typically macerated with a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoid glycosides are often found in the more polar ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The enriched fractions are subjected to multiple rounds of column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

5.2.2. Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the planar structure and relative stereochemistry of the sesquiterpenoid aglycone and the sugar moiety, as well as the glycosidic linkage.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

5.2.3. Enzymatic Glycosylation of Sesquiterpenoids (in vitro)

This protocol is for the enzymatic synthesis of a sesquiterpenoid glycoside using a UDP-glycosyltransferase (UGT).

  • Reaction Setup: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • Sesquiterpenoid substrate (dissolved in a minimal amount of DMSO)

    • UDP-sugar (e.g., UDP-glucose) in molar excess

    • Recombinant UGT enzyme

    • MgCl₂ (as a cofactor for many UGTs)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the UGT (e.g., 30-37°C) for a specified period (e.g., 1-24 hours).

  • Reaction Quenching: Stop the reaction by adding a solvent like ice-cold methanol or by heat inactivation.

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product and quantify the conversion.

5.2.4. UDP-Glycosyltransferase (UGT) Activity Assay

The UDP-Glo™ Glycosyltransferase Assay is a common method to measure UGT activity by detecting the amount of UDP produced.

  • Glycosyltransferase Reaction: Perform the enzymatic glycosylation reaction as described in section 5.2.3 in a multi-well plate.

  • UDP Detection: After the desired incubation time, add an equal volume of UDP Detection Reagent to each well. This reagent converts the UDP product to ATP, which then drives a luciferase reaction, producing light.

  • Luminescence Measurement: Incubate the plate at room temperature for 60 minutes and measure the luminescence using a plate-reading luminometer. The light output is proportional to the UDP concentration, and thus to the UGT activity.

5.2.5. Soft Agar (B569324) Colony Formation Assay for Anticancer Activity

This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.

  • Prepare Base Agar Layer: Mix a solution of 1.2% agar with an equal volume of 2x cell culture medium to create a 0.6% agar base. Pipette this mixture into the wells of a 6-well plate and allow it to solidify.

  • Prepare Top Agar Layer with Cells: Prepare a cell suspension in 1x culture medium. Mix this with a 0.6% agar solution (kept at ~40°C) to a final agar concentration of 0.3%. The sesquiterpenoid glycoside being tested is added to this top layer at various concentrations.

  • Plating: Gently pipette the cell-containing top agar onto the solidified base agar layer.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2-3 weeks, adding fresh medium with the test compound periodically to prevent drying.

  • Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet and count the number and size of the colonies under a microscope.

Conclusion and Future Perspectives

Glycosylation represents a powerful and versatile strategy employed by nature to fine-tune the properties of sesquiterpenoids. The attachment of sugar moieties consistently enhances aqueous solubility and can improve stability, addressing key challenges in the development of these natural products as therapeutic agents. Furthermore, glycosylation can significantly modulate biological activity, often leading to increased potency or novel pharmacological effects. The data and protocols presented in this guide underscore the importance of considering glycosylation in the discovery and development of new drugs derived from sesquiterpenoids.

Future research should focus on:

  • Exploring the vast diversity of naturally occurring sesquiterpenoid glycosides.

  • Chemoenzymatic synthesis of novel glycosides with tailored properties using engineered UGTs.

  • In-depth in vivo studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of promising sesquiterpenoid glycosides.

  • Elucidating the precise molecular mechanisms by which glycosylation alters the interaction of sesquiterpenoids with their biological targets.

By harnessing the "glycosylation advantage," the scientific community can unlock the full therapeutic potential of this remarkable class of natural products.

References

Epipterosin L 2'-O-glucoside CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipterosin L 2'-O-glucoside, a natural sesquiterpenoid, has been identified and isolated from the rhizomes of Cibotium barometz (L.) J.Sm. This technical guide provides a summary of the currently available information on its chemical identity. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the knowledge regarding its biological activity, experimental protocols, and mechanisms of action. While the foundational chemical data is established, further research is critically needed to elucidate the potential therapeutic applications of this compound.

Chemical Identity and Properties

This compound is registered under the CAS number 61117-89-3.[1][2][3] Its molecular formula is C21H30O9, corresponding to a molecular weight of 426.46 g/mol .[1] It is also known by the synonym (2S,3R)-Pterosin L 2'-O-beta-D-glucoside.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61117-89-3[1][2][3]
Molecular Formula C21H30O9[1]
Molecular Weight 426.46[1]
Appearance Powder[1]
Purity >98% (Commercially available)[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage 2-8 °C, protected from air and light[3]

Source and Isolation

This compound is a naturally occurring compound found in the rhizomes of the fern Cibotium barometz (L.) J.Sm., also known as the Golden Chicken Fern. This plant has a history of use in traditional medicine, particularly in Asia. The isolation of this compound is achieved through standard phytochemical extraction and purification techniques.

Biological Activity and Therapeutic Potential: A Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of specific data on the biological activities of this compound. While the rhizome of Cibotium barometz has been studied for various pharmacological effects, the specific contribution of this compound to these activities has not been elucidated.

Consequently, there are no published studies that provide:

  • Quantitative data on the efficacy or potency of this compound in any biological assay.

  • Detailed experimental protocols for assessing the activity of this specific compound.

  • Information on signaling pathways or molecular mechanisms of action.

This lack of information presents a significant opportunity for future research to explore the pharmacological profile of this natural product.

Future Research Directions

To unlock the potential of this compound, the following areas of investigation are recommended:

  • Bioactivity Screening: A comprehensive screening of the compound against a wide range of biological targets is necessary. This could include assays for anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, among others.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the specific cellular signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

Logical Relationship: The Path to Characterization

The logical workflow for the future characterization of this compound can be visualized as a sequential process, starting from the known information and progressing toward a comprehensive understanding of its therapeutic potential.

G cluster_0 Known Information cluster_1 Required Research cluster_2 Potential Outcome A Chemical Identity (CAS: 61117-89-3, Formula: C21H30O9) C In Vitro Bioactivity Screening A->C B Natural Source (Cibotium barometz) B->C D Mechanism of Action Studies C->D E In Vivo Efficacy and Safety Studies D->E F Therapeutic Candidate E->F

References

Methodological & Application

Application Notes and Protocols for the Extraction of Epipterosin L 2'-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L 2'-O-glucoside is a natural sesquiterpenoid glycoside that has been identified in the rhizomes of the fern Cibotium barometz (L.) J.Sm.[]. Sesquiterpenoids of the pterosin class, isolated from various fern species, have garnered scientific interest due to their potential biological activities, which include cytotoxic, anti-inflammatory, and neuroprotective properties[2][3]. The glycosidic nature of this compound may influence its solubility, stability, and bioavailability, making it a compound of interest for further research and development.

These application notes provide a comprehensive protocol for the extraction and purification of this compound from plant material, primarily focusing on the rhizomes of Cibotium barometz. The methodology is based on established procedures for the isolation of pterosin glycosides from related fern species[2].

Chemical Structure and Properties

  • Compound Name: this compound

  • Synonyms: (2S,3R)-Pterosin L 2'-O-beta-D-glucoside[]

  • Molecular Formula: C₂₁H₃₀O₉[]

  • Molecular Weight: 426.46 g/mol []

  • Appearance: Expected to be a powder[][4]

  • Solubility: Likely soluble in polar organic solvents such as methanol (B129727), ethanol (B145695), and DMSO[4].

Quantitative Data Summary

Currently, there is limited published data on the specific yield and purity of this compound from Cibotium barometz. The following table outlines the key quantitative parameters that should be determined during the extraction and purification process.

ParameterRecommended Analytical MethodTarget Value/Specification
Yield of Crude Extract Gravimetric analysis after solvent evaporationTo be determined experimentally
Yield of Purified this compound Gravimetric analysis after final purification stepTo be determined experimentally
Purity of Final Compound High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Quantitative Nuclear Magnetic Resonance (qNMR)>95% for pharmacological and structural studies
Residual Solvent Content Gas Chromatography-Mass Spectrometry (GC-MS)As per regulatory guidelines (e.g., ICH Q3C)

Experimental Protocols

This section details a multi-step protocol for the extraction, fractionation, and purification of this compound from the rhizomes of Cibotium barometz.

Plant Material Preparation
  • Collection and Identification: Collect fresh rhizomes of Cibotium barometz. Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and other debris. Cut the rhizomes into small pieces and air-dry them in a well-ventilated area, or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient extraction.

Extraction

This protocol utilizes solvent extraction, a common method for isolating glycosides from plant materials.

  • Maceration:

    • Place the powdered rhizome material in a large container (e.g., a glass flask).

    • Add 70% aqueous ethanol in a solid-to-liquid ratio of 1:10 (w/v) (e.g., 1 kg of powder to 10 L of 70% ethanol).

    • Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude aqueous residue.

Fractionation (Liquid-Liquid Partitioning)

Fractionation is performed to separate compounds based on their polarity.

  • Degreasing:

    • Suspend the crude aqueous residue in distilled water.

    • Perform liquid-liquid partitioning with a non-polar solvent like petroleum ether or n-hexane in a separatory funnel to remove lipids and other non-polar compounds. Repeat this step 2-3 times. Discard the non-polar layer.

  • Sequential Partitioning:

    • Sequentially partition the remaining aqueous layer with solvents of increasing polarity:

    • For each solvent, perform the partitioning 3 times. Combine the respective solvent layers.

    • This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.

  • Solvent Evaporation:

    • Evaporate the solvent from each fraction under reduced pressure to obtain the dichloromethane, ethyl acetate, and n-butanol fractions as dried residues.

Chromatographic Purification

The n-butanol and/or ethyl acetate fractions are subjected to further purification using column chromatography.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

    • Dissolve the dried n-butanol or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the percentage of methanol.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC. Spot the fractions on a silica gel TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Combine the fractions that show a similar TLC profile and contain the target compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification and removal of pigments and smaller molecules, subject the combined fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step can be performed using a reversed-phase preparative HPLC system (e.g., a C18 column).

    • Use a mobile phase gradient of water and methanol or acetonitrile, both possibly containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structure Elucidation and Purity Assessment
  • Structure Confirmation: The chemical structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

  • Purity Analysis: The purity of the final product should be assessed by analytical HPLC.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Rhizomes of Cibotium barometz extraction Extraction with 70% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Aqueous Residue concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction (Discard) partitioning->pet_ether Non-polar ch2cl2 Dichloromethane Fraction partitioning->ch2cl2 Low Polarity etoac Ethyl Acetate Fraction partitioning->etoac Medium Polarity nbuoh n-Butanol Fraction partitioning->nbuoh High Polarity column_chrom Silica Gel Column Chromatography etoac->column_chrom nbuoh->column_chrom tlc TLC Monitoring column_chrom->tlc sephadex Sephadex LH-20 Chromatography tlc->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Analytical_Workflow start Isolated Compound hplc Analytical HPLC start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms purity Purity >95% hplc->purity structure Structural Confirmation nmr->structure ms->structure

References

High-performance liquid chromatography (HPLC) method for Epipterosin L 2'-O-glucoside analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L 2'-O-glucoside is a natural sesquiterpenoid that has been identified in various plant species.[1] As a member of the pterosin family of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and drug development, including phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to the limited availability of published, validated HPLC methods specifically for this compound, the following protocol has been developed based on established methods for other structurally related sesquiterpenoid and flavonoid glycosides. This application note serves as a comprehensive guide for researchers to develop and validate a robust analytical method for this compound.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C21H30O9[1]
Molecular Weight 426.46 g/mol [1]
CAS Number 61117-89-3[2]
Appearance Powder[1]
Purity >98% (typical for commercial standards)[1]

Proposed HPLC Method

This proposed method utilizes reverse-phase HPLC, which is a standard and effective technique for the separation and quantification of moderately polar compounds like glycosides.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax if determined)
Run Time 35 minutes
Rationale for Parameter Selection
  • C18 Column: A C18 column is a versatile and widely used stationary phase for reverse-phase chromatography, suitable for retaining and separating a broad range of natural products, including sesquiterpenoid glycosides.

  • Mobile Phase: A gradient of acidified water and acetonitrile is a common mobile phase system for the analysis of glycosides. The phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic functional groups. Acetonitrile is a common organic modifier that provides good separation efficiency.

  • Gradient Elution: A gradient elution is proposed to ensure the efficient elution of this compound while also separating it from other potentially interfering compounds in a complex sample matrix.

  • Detection Wavelength: A wavelength of 254 nm is a common choice for aromatic compounds. However, for optimal sensitivity, it is highly recommended to determine the UV absorbance maximum (λmax) of a pure standard of this compound and set the detector to that wavelength.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[2] Sonication may be used to aid dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions, e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., rhizomes) at 40-50 °C to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Concentration and Reconstitution:

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data for the proposed HPLC method. This data should be experimentally determined and validated for the specific application.

ParameterExpected Value
Retention Time (min) ~15.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 0.7
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Pure Standard Dissolve Dissolve in Methanol/DMSO (Stock Solution) Standard->Dissolve Dilute Serial Dilution (Working Standards) Dissolve->Dilute Filter Filter Samples & Standards (0.45 µm) Dilute->Filter Plant Weigh Powdered Plant Material Extract Ultrasonic Extraction (Methanol) Plant->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Concentrate->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify this compound Calibrate->Quantify Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

For reliable and accurate results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank samples and samples spiked with known related compounds.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the analysis of this compound. The detailed protocol for sample and standard preparation, along with the specified chromatographic conditions, offers a solid foundation for researchers to develop a validated analytical method. The provided workflow diagram and hypothetical quantitative data serve as valuable tools for planning and executing the analysis. It is imperative that users of this method perform a thorough validation to ensure its suitability for their specific application and sample matrix.

References

Application Notes and Protocols for the Purification of Epipterosin L 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L 2'-O-glucoside is a natural sesquiterpenoid glycoside that has garnered interest within the scientific community for its potential biological activities. Found in the rhizomes of the fern Cibotium barometz (L.) J.Sm., this compound belongs to the pterosin family of natural products, which are known for a range of bioactivities.[1] The isolation and purification of this compound in high purity are essential for detailed pharmacological studies, mechanism of action elucidation, and potential drug development.

This document provides a detailed protocol for the purification of this compound from its natural source. The methodology employs a multi-step approach, including extraction, solvent partitioning, and sequential chromatographic techniques to yield a highly purified product.

Materials and Methods

Plant Material Collection and Preparation

Fresh rhizomes of Cibotium barometz are collected and authenticated. The rhizomes are thoroughly washed with distilled water to remove any soil and debris, then air-dried in the shade for several weeks. The dried rhizomes are ground into a coarse powder using a mechanical grinder.

Extraction

The powdered rhizome material is subjected to extraction to isolate the crude mixture of compounds, including this compound.

Protocol:

  • Macerate the powdered rhizomes (1 kg) with 80% aqueous methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step enriches the fraction containing the more polar glycosides.

Protocol:

  • Suspend the crude methanol extract (approx. 100 g) in distilled water (1 L).

  • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

    • n-hexane (3 x 1 L) to remove nonpolar compounds like fats and sterols.

    • Ethyl acetate (B1210297) (3 x 1 L) to remove compounds of intermediate polarity.

    • n-butanol (3 x 1 L) to extract the glycoside-rich fraction.

  • Collect the n-butanol fraction and concentrate it to dryness under reduced pressure to yield the enriched glycoside fraction.

Chromatographic Purification

A multi-step chromatographic approach is employed for the final purification of this compound.

This step is used for the initial cleanup and fractionation of the n-butanol extract.

Protocol:

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

  • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

  • Wash the column with distilled water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform (B151607):methanol (8:2 v/v) and visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions containing the target compound based on the TLC profile.

Further separation of the enriched fractions is achieved using silica (B1680970) gel column chromatography.

Protocol:

  • Concentrate the combined fractions from the macroporous resin chromatography.

  • Adsorb the residue onto a small amount of silica gel and load it onto a silica gel column packed in chloroform.

  • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).

  • Collect fractions and analyze by TLC as described previously.

  • Combine fractions showing a high concentration of the target compound.

The final purification is performed using preparative reversed-phase HPLC to obtain high-purity this compound.

Protocol:

  • Dissolve the semi-purified fraction from the silica gel column in methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the solution onto a preparative C18 HPLC column (e.g., 250 x 20 mm, 10 µm).

  • Elute with an isocratic or gradient mobile phase of acetonitrile (B52724) and water. The exact conditions should be optimized based on analytical HPLC. A typical starting condition could be 30% acetonitrile in water.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) determined by UV-Vis spectroscopy of a semi-pure sample.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Assess the purity of the final product using analytical HPLC and confirm its structure using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from 1 kg of dried rhizomes of Cibotium barometz.

Purification StepStarting Material (g)Yield (g)Purity (%)Recovery (%)
Crude Methanol Extract 1000100~1100
n-Butanol Fraction 10025~525
Macroporous Resin Fraction 258~208
Silica Gel Fraction 81.5~701.5
Prep-HPLC Purified 1.50.2>980.2

Visualizations

Purification Workflow for this compound

Purification_Workflow Start Dried Cibotium barometz Rhizomes Extraction Maceration with 80% Methanol Start->Extraction Extraction Partitioning Solvent Partitioning Extraction->Partitioning Concentration & Suspension nBuOH n-Butanol Fraction Partitioning->nBuOH Enrichment Waste1 n-Hexane & Ethyl Acetate Fractions Partitioning->Waste1 MacroporousResin Macroporous Resin Chromatography nBuOH->MacroporousResin SilicaGel Silica Gel Column Chromatography MacroporousResin->SilicaGel Fraction Collection Waste2 Impure Fractions MacroporousResin->Waste2 PrepHPLC Preparative HPLC (C18) SilicaGel->PrepHPLC Fraction Collection SilicaGel->Waste2 FinalProduct Pure this compound PrepHPLC->FinalProduct Isolation PrepHPLC->Waste2

Caption: A flowchart illustrating the multi-step purification process for isolating this compound.

Logical Relationship of Purification Techniques

Caption: The logical progression of purification techniques from crude extract to the final pure compound.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Epipterosin L 2'-O-glucoside and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L is a natural sesquiterpenoid belonging to the pterosin class of compounds, which are characteristic secondary metabolites of bracken ferns (genus Pteridium). Glycosylation is a common modification of natural products that can significantly alter their physicochemical properties, bioavailability, and biological activity. The addition of a glucose moiety to Epipterosin L to form Epipterosin L 2'-O-glucoside is anticipated to enhance its therapeutic potential. These application notes provide detailed protocols for the proposed synthesis of this compound and its derivatives, along with methods for evaluating their biological activities, based on analogous compounds reported in the scientific literature.

Data Presentation

While specific quantitative data for the biological activity of this compound is not yet available in published literature, data for closely related pterosin glucosides provides valuable insights into their potential efficacy.

CompoundCell LineBiological ActivityIC50 Value
2R,3R-Pterosin L 3-O-β-D-glucopyranosideHL-60 (Human Leukemia)Cytotoxicity3.7 µg/mL[1]
Pterosin BHL-60 (Human Leukemia)Cytotoxicity8.7 µg/mL[1]

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis and evaluation of similar compounds.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from the synthesis of other O-glycosides and pterosin derivatives.

Materials:

Procedure:

  • Protection of Epipterosin L (if necessary): Depending on the presence of other reactive hydroxyl groups on Epipterosin L, a protection step may be required to ensure selective glycosylation at the 2'-O position. This can be achieved using standard protecting groups for alcohols.

  • Glycosylation Reaction:

    • Dissolve Epipterosin L (1 equivalent) and the promoter (e.g., Ag₂O, 2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of acetobromo-α-D-glucose (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the protected this compound.

  • Deprotection:

    • Dissolve the purified protected glucoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

    • Purify the final product, this compound, by silica gel column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a UDP-glucosyltransferase (UGT) for a more regioselective and stereoselective glycosylation.

Materials:

  • Epipterosin L

  • A suitable UDP-glucosyltransferase (UGT) known to accept sesquiterpenoids as substrates.

  • Uridine diphosphate (B83284) glucose (UDPG)

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • HPLC system for purification and analysis

Procedure:

  • Enzyme Preparation: Obtain or express and purify a UGT that has been shown to glycosylate sesquiterpenes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, Epipterosin L (dissolved in a minimal amount of DMSO or methanol), UDPG (in excess), BSA, and DTT.

    • Initiate the reaction by adding the purified UGT.

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37 °C) for a specified period (e.g., 2-24 hours).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the aqueous and organic layers separately. The glycosylated product is expected to be more water-soluble.

  • Analysis and Purification:

    • Analyze the reaction products in the aqueous phase by HPLC or LC-MS.

    • Purify the this compound using preparative or semi-preparative HPLC.

  • Characterization: Confirm the identity of the product using NMR and mass spectrometry.

Protocol 3: Evaluation of Cytotoxic Activity (MTT Assay)

Materials:

  • Cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and its derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µg/mL) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Workflows and Pathways

Chemical Synthesis Workflow

A Epipterosin L B Protection (optional) A->B Protecting Agent C Glycosylation with Acetobromo-α-D-glucose A->C Direct Glycosylation B->C D Purification of Protected Glucoside C->D Column Chromatography E Deprotection D->E NaOMe/MeOH F Final Purification E->F HPLC or Column Chromatography G This compound F->G

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Workflow

A Epipterosin L + UDPG B Enzymatic Reaction with UGT A->B C Reaction Termination & Extraction B->C D HPLC Analysis & Purification C->D E This compound D->E

Caption: Enzymatic synthesis workflow for this compound.

Potential Anti-inflammatory Signaling Pathways

Based on the activities of related compounds, this compound may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IkappaB IκB IKK->IkappaB phosphorylates IkappaB->IkappaB NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n translocation Inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_n->Inflammatory_genes AP1_n->Inflammatory_genes Epipterosin_glucoside This compound Epipterosin_glucoside->IKK inhibits Epipterosin_glucoside->MAPK_pathway inhibits

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

References

Epipterosin L 2'-O-glucoside: Application Notes for Use as a Chemical Standard in Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epipterosin L 2'-O-glucoside is a sesquiterpenoid naturally found in the rhizomes of the medicinal plant Cibotium barometz (L.) J.Sm.[][2] As a purified compound, it serves as a valuable chemical standard for various applications in natural product research, including phytochemical analysis, quality control of herbal products, and pharmacological studies. Due to the limited specific research on this compound's biological activities, this document also provides proposed protocols based on established methodologies for similar natural product glucosides.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and use in analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H30O9[]
Molecular Weight 426.46 g/mol []
Appearance Powder[]
Purity >98% (typical for commercially available standards)[]
Natural Source Rhizoma of Cibotium barometz (L.) J.Sm.[][2]
Synonyms (2S,3R)-Pterosin L 2'-O-beta-D-glucoside[]
Predicted Boiling Point 704.8±60.0 °C[]
Predicted Density 1.45±0.1 g/cm3 []
Predicted pKa 12.93±0.70[]

Applications in Natural Product Research

As a chemical standard, this compound has several key applications:

  • Phytochemical Analysis: It can be used as a reference compound for the identification and quantification of this compound and related sesquiterpenoids in extracts of Cibotium barometz and other potential plant sources. This is vital for the chemical profiling and standardization of these extracts.

  • Quality Control: In the manufacturing of herbal medicines and dietary supplements containing Cibotium barometz, this compound can be used as a marker compound for quality control to ensure batch-to-batch consistency and product efficacy.

  • Pharmacological Research: The purified compound is essential for investigating the biological activities of this compound. While its specific activities are not well-documented, other sesquiterpenoid glucosides have shown a range of effects, including anti-inflammatory, anticancer, and anti-diabetic properties.[3][4]

  • Metabolism and Pharmacokinetic Studies: The standard is necessary for developing analytical methods to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in in vitro and in vivo models.

Experimental Protocols

The following are detailed protocols for the potential use of this compound as a chemical standard.

Quantification of this compound in Cibotium barometz Rhizome Extract by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound in a plant extract using HPLC with UV detection.

4.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Dried rhizome of Cibotium barometz

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

4.1.3. Preparation of Standard Solutions

  • Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

4.1.4. Preparation of Sample Solution

  • Grind the dried rhizome of Cibotium barometz into a fine powder.

  • Accurately weigh 1 g of the powdered sample and place it in a flask.

  • Add 25 mL of 80% methanol and extract by ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

4.1.5. HPLC Conditions

A suggested set of HPLC conditions is provided in Table 2. These may require optimization depending on the specific instrumentation and column used.

Table 2: Proposed HPLC Conditions for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-90% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

4.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions HPLC HPLC Analysis Standard->HPLC Sample Prepare Sample Extract Sample->HPLC Data Data Acquisition HPLC->Data Curve Generate Calibration Curve Data->Curve Quantify Quantify Sample Data->Quantify Curve->Quantify

Figure 1: HPLC Quantification Workflow.
Assessment of In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a method to evaluate the potential cytotoxic effects of this compound on a cancer cell line.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

4.2.2. Instrumentation

  • CO2 incubator (37 °C, 5% CO2)

  • 96-well microplate reader

  • Inverted microscope

  • Hemocytometer

4.2.3. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 100 µM. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Table 3: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control 1.25 ± 0.08100
1 1.22 ± 0.0797.6
10 1.10 ± 0.0688.0
25 0.85 ± 0.0568.0
50 0.55 ± 0.0444.0
100 0.28 ± 0.0322.4

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be elucidated, other natural product glucosides have been shown to influence key cellular pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases. Further research is warranted to explore these possibilities for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ? MAPK MAPK Receptor->MAPK ? Akt Akt PI3K->Akt Transcription Transcription Factors Akt->Transcription MAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Epipterosin Epipterosin L 2'-O-glucoside Epipterosin->Receptor ?

Figure 2: Hypothetical Signaling Pathway.

Storage and Handling

This compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. When preparing solutions, it is advisable to use appropriate personal protective equipment.

Disclaimer

The experimental protocols and potential applications described herein are provided for guidance and are based on methodologies for similar compounds. Researchers should independently validate and optimize these methods for their specific experimental conditions. The biological activities and signaling pathway involvement of this compound are speculative and require experimental verification.

References

Investigating the Mechanism of Action of Epipterosin L 2'-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L 2'-O-glucoside is a natural sesquiterpenoid compound found in the rhizome of Cibotium barometz (L.) J.Sm.[1]. While direct studies on the mechanism of action of this compound are limited, research on related pterosin compounds and extracts from Cibotium barometz provides valuable insights into its potential biological activities and signaling pathways. This document outlines potential mechanisms of action and provides detailed protocols for investigation, based on the activities of structurally similar compounds. It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in cellular metabolism, inflammation, and stress responses.

Potential Mechanisms of Action (Inferred from Related Compounds)

Based on studies of pterosin A, pterosin B, and extracts of Cibotium barometz, the following signaling pathways are proposed as potential targets for this compound:

  • AMPK Signaling Pathway: Pterosin A has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to increased glucose uptake in muscle cells and decreased gluconeogenesis in the liver, suggesting a potential therapeutic role in metabolic diseases like diabetes.[2][3][4]

  • Akt/mTOR Signaling Pathway: Extracts of Cibotium barometz have been observed to influence the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Specifically, the extract increased the phosphorylation of Akt, mTOR, and p70S6K, while repressing REDD1 and KLF15, suggesting a role in preventing muscle atrophy.[5][6][7]

  • Neuroprotective and Mitochondrial Signaling: Pterosin B has demonstrated neuroprotective effects against glutamate-induced excitotoxicity. This is achieved by modulating mitochondrial signals, including the restoration of mitochondrial membrane potential, reduction of intracellular calcium overload and reactive oxygen species (ROS), and upregulation of the NRF2/HO-1 pathway, which is critical for antioxidant defense.[8]

  • Anti-inflammatory Pathways: Pterosins have been associated with anti-inflammatory effects. This may involve the inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling cascades.[4]

Data Presentation

Table 1: Summary of Quantitative Data from Studies on Related Pterosin Compounds

Compound/ExtractModel SystemKey FindingsQuantitative ChangesReference
Pterosin ADiabetic miceImproved hyperglycemia and glucose intolerance-[2][3][4]
Cultured human skeletal muscle cellsIncreased glucose uptake and AMPK phosphorylation-[2][3]
Cultured liver cellsInhibited PEPCK mRNA expression, increased glycogen (B147801) levels-[2]
Pterosin BGlutamate-treated neuronal cellsEnhanced cell viability from 43.8% to 105%↑ NRF2 expression (2.86-fold), ↑ HO-1 expression (4.24-fold), ↓ KEAP1 expression (2.5-fold), ↓ Intracellular calcium (from 107.4% to 95.47%), ↓ Cellular ROS (by 36.55%)[8]
Ethanol Extract of Cibotium barometzDexamethasone-treated C2C12 myotubesIncreased expression of MyHC, p-Akt, p-mTOR, p-p70S6KRepressed REDD1 and KLF15 mRNA expression[5][6][7]

Experimental Protocols

Protocol 1: Investigation of AMPK Pathway Activation

Objective: To determine if this compound activates the AMPK signaling pathway in a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes).

Materials:

  • This compound

  • C2C12 myotubes or HepG2 cells

  • Cell culture medium (DMEM) and supplements

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • Secondary antibodies (HRP-conjugated)

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Culture and Treatment: Culture C2C12 or HepG2 cells to 80% confluency. Differentiate C2C12 myoblasts into myotubes if necessary. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Assessment of Neuroprotective Effects and Mitochondrial Function

Objective: To evaluate the potential neuroprotective effects of this compound against oxidative stress and its impact on mitochondrial function in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound

  • SH-SY5Y cells

  • Glutamate (B1630785) or H₂O₂ (as an oxidative stressor)

  • MTT assay kit for cell viability

  • JC-1 or TMRE dye for mitochondrial membrane potential

  • DCFDA-AM for intracellular ROS measurement

  • Primary antibodies: anti-NRF2, anti-HO-1, anti-KEAP1

  • Secondary antibodies (fluorescently-labeled)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Culture and Treatment: Culture SH-SY5Y cells and pre-treat with this compound for 24 hours before inducing oxidative stress with glutamate or H₂O₂ for a specified duration.

  • Cell Viability Assay (MTT): Following treatment, assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Stain cells with JC-1 or TMRE dye and analyze the fluorescence using a fluorescence microscope or plate reader to determine changes in ΔΨm.

  • Intracellular ROS Measurement: Load cells with DCFDA-AM and measure the fluorescence intensity to quantify intracellular ROS levels.

  • Immunofluorescence for NRF2/HO-1 Pathway:

    • Fix and permeabilize the treated cells.

    • Incubate with primary antibodies against NRF2, HO-1, and KEAP1.

    • Incubate with fluorescently-labeled secondary antibodies.

    • Visualize the protein expression and localization using a fluorescence microscope.

Visualizations

G Epipterosin Epipterosin L 2'-O-glucoside AMPK AMPK Epipterosin->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Inhibits GlucoseUptake Glucose Uptake (Muscle) pAMPK->GlucoseUptake Promotes Gluconeogenesis Gluconeogenesis (Liver) pAMPK->Gluconeogenesis Inhibits pACC p-ACC (Inactive) G Epipterosin Epipterosin L 2'-O-glucoside KEAP1 KEAP1 Epipterosin->KEAP1 Inhibits OxidativeStress Oxidative Stress (e.g., Glutamate) MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction ROS ↑ ROS MitochondrialDysfunction->ROS Ca2 ↑ Intracellular Ca²⁺ MitochondrialDysfunction->Ca2 Apoptosis Apoptosis ROS->Apoptosis Ca2->Apoptosis NRF2 NRF2 HO1 HO-1 NRF2->HO1 Activates KEAP1->NRF2 Inhibits AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse AntioxidantResponse->MitochondrialDysfunction Protects G Epipterosin Epipterosin L 2'-O-glucoside Akt Akt Epipterosin->Akt Activates REDD1 REDD1 Epipterosin->REDD1 Inhibits KLF15 KLF15 Epipterosin->KLF15 Inhibits pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR (Active) p70S6K p70S6K pmTOR->p70S6K Activates pp70S6K p-p70S6K (Active) ProteinSynthesis Protein Synthesis & Cell Growth pp70S6K->ProteinSynthesis REDD1->mTOR Inhibits KLF15->mTOR Inhibits

References

Application of 2,3,5,4′-tetrahydroxystilbene-2-O-β-d-glucoside (THSG) in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The originally requested compound, "Epipterosin L 2'-O-glucoside," has limited to no available research data in the context of osteoarthritis. Therefore, this document provides information on a related and well-studied glucoside, 2,3,5,4′-tetrahydroxystilbene-2-O-β-d-glucoside (THSG) , as a representative example of how a glucoside can be applied in osteoarthritis research. All data and protocols provided herein pertain to THSG.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility.[1] The pathogenesis of OA involves inflammatory processes and the catabolic destruction of the extracellular matrix of cartilage.[2] Key inflammatory mediators such as interleukin-1β (IL-1β) stimulate chondrocytes to produce matrix metalloproteinases (MMPs), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), all of which contribute to cartilage degradation.[3]

2,3,5,4′-tetrahydroxystilbene-2-O-β-d-glucoside (THSG) is a polyphenol and the major bioactive component isolated from Polygonum multiflorum.[2][4] It has demonstrated significant anti-inflammatory and chondroprotective effects in both in vitro and in vivo models of osteoarthritis, making it a compound of interest for OA research and drug development.[3][4]

Mechanism of Action

THSG exerts its anti-osteoarthritic effects primarily by inhibiting key inflammatory and catabolic pathways in chondrocytes. In response to pro-inflammatory stimuli like IL-1β, THSG has been shown to:

  • Suppress Inflammatory Mediators: It inhibits the production of NO and PGE2.[3]

  • Downregulate Catabolic Enzymes: It reduces the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-13 (MMP-13).[3][5] MMP-13 is a crucial collagenase involved in the degradation of type II collagen, the main component of articular cartilage.[3]

  • Modulate Signaling Pathways: The anti-inflammatory effects of THSG are associated with the modulation of intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response in chondrocytes.[6][7]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of THSG in osteoarthritis models.

Table 1: In Vitro Efficacy of THSG on IL-1β-Stimulated Primary Rat Chondrocytes

BiomarkerTHSG Concentration (µM)Inhibition/Reduction (%)Reference
PGE2 Production 10~25%[1][5]
50~50%[1][5]
100~70%[1][5]
iNOS Expression 10Noticeable Reduction[1][5]
50Significant Reduction[1][5]
100Strong Reduction[1][5]
MMP-13 Expression 10Noticeable Reduction[1][5]
50Significant Reduction[1][5]
100Strong Reduction[1][5]

Table 2: In Vivo Efficacy of THSG in a Mono-iodoacetate (MIA)-Induced Rat Model of Osteoarthritis

ParameterDosage (mg/kg, oral)ObservationDuration of TreatmentReference
Paw Edema 10Significant reduction in swelling28 days[1][3]
50Reduction in swelling28 days[1][3]
Weight-Bearing Distribution 10Improved weight-bearing on the affected limb28 days[1][3]
50Some improvement in weight-bearing28 days[1][3]

Note: In the in vivo study, the lower dose of 10 mg/kg showed a more pronounced beneficial effect compared to the 50 mg/kg dose, suggesting a complex dose-response relationship that may warrant further investigation.[3]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Primary Rat Chondrocytes

This protocol details the procedure to evaluate the anti-inflammatory effects of THSG on primary chondrocytes stimulated with IL-1β.

a. Isolation and Culture of Primary Rat Chondrocytes:

  • Euthanize neonatal Sprague-Dawley rats and dissect the knee joints under sterile conditions.

  • Carefully remove the articular cartilage from the femoral condyles and tibial plateaus.

  • Mince the cartilage into small pieces and digest with 0.25% trypsin-EDTA for 30 minutes at 37°C.

  • Remove the trypsin solution and further digest with 0.2% collagenase type II in Dulbecco's Modified Eagle Medium (DMEM) for 4-6 hours at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cells, wash with PBS, and resuspend in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plate the chondrocytes at a suitable density and culture at 37°C in a humidified atmosphere with 5% CO2. Use second-passage cells for experiments.

b. THSG Treatment and IL-1β Stimulation:

  • Seed the primary chondrocytes in 6-well or 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of THSG (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • After pre-treatment, stimulate the cells with 10 ng/mL of recombinant rat IL-1β for 24 hours. Include an unstimulated control group.

c. Analysis of Inflammatory Markers:

  • PGE2 Measurement (ELISA): Collect the culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.

  • Protein Expression (Western Blot): Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and MMP-13. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for normalization.

In Vivo Mono-iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This protocol describes the induction of OA in rats and the subsequent evaluation of THSG's therapeutic effects.

a. Induction of Osteoarthritis:

  • Acclimate male Wistar rats (180-220 g) for one week.

  • Anesthetize the rats with an appropriate anesthetic.

  • Induce OA by a single intra-articular injection of 2 mg of mono-iodoacetate (MIA) in 50 µL of sterile saline into the right knee joint. Inject the left knee with 50 µL of saline as a control.

b. THSG Administration:

  • Beginning on the day of MIA injection, administer THSG orally by gavage at the desired doses (e.g., 10 and 50 mg/kg) once daily for 28 days.

  • Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control and MIA groups.

c. Assessment of Osteoarthritis Progression:

  • Paw Edema: Measure the diameter of the knee joint using a digital caliper at regular intervals.

  • Weight-Bearing Incapacitance: Assess the weight distribution between the hind limbs using an incapacitance tester. An improvement in weight-bearing on the affected limb indicates a reduction in pain.

  • Histological Analysis: At the end of the study, euthanize the animals, dissect the knee joints, and fix them in 10% formalin. Decalcify the samples, embed in paraffin, and section. Stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 IL-1β Induced Inflammatory Signaling in Chondrocytes cluster_1 cluster_2 IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK MAPK MAPK (p38, JNK, ERK) IL1R->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Genes iNOS, COX-2, MMP-13 Gene Transcription Nucleus->Genes Proteins iNOS, COX-2, MMP-13 Proteins Genes->Proteins Translation Degradation Cartilage Degradation Inflammation Proteins->Degradation THSG THSG THSG->IKK Inhibits THSG->MAPK Inhibits IL1b IL-1β IL1b->IL1R IkB_NFkB IκBα-NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: IL-1β signaling pathway in chondrocytes and the inhibitory role of THSG.

G cluster_0 In Vitro Experimental Workflow cluster_1 Analysis start Isolate Primary Rat Chondrocytes culture Culture & Passage Chondrocytes start->culture pretreat Pre-treat with THSG (2 hours) culture->pretreat stimulate Stimulate with IL-1β (24 hours) pretreat->stimulate elisa ELISA for PGE2 (Supernatant) stimulate->elisa wb Western Blot for iNOS, COX-2, MMP-13 (Cell Lysate) stimulate->wb

Caption: Workflow for in vitro evaluation of THSG in primary chondrocytes.

G cluster_0 In Vivo Experimental Workflow cluster_1 Assessment start Induce OA in Rats (MIA Injection) treat Daily Oral Gavage with THSG (28 days) start->treat behavior Behavioral Tests (Paw Edema, Weight-Bearing) treat->behavior During Treatment histology Histological Analysis (Safranin O Staining) treat->histology End of Study

Caption: Workflow for in vivo evaluation of THSG in a rat OA model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucoside Extraction from Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of glucosides from rhizomes.

Troubleshooting Guide

This section addresses specific issues encountered during the extraction process in a question-and-answer format.

IssuePossible Cause(s)Recommended Solution(s)
Low Glucoside Yield 1. Inefficient Cell Wall Disruption: The solvent cannot effectively penetrate the plant matrix.[1] 2. Inappropriate Solvent Polarity: The solvent used does not match the polarity of the target glucoside.[2] 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio is being used.[1][2] 4. Incomplete Extraction: The number of extraction cycles is insufficient.1. Ensure the rhizome material is dried and finely ground to a homogenous powder (e.g., 40-60 mesh).[1][3][4] 2. Use polar solvents like methanol (B129727), ethanol (B145695), or their aqueous mixtures (e.g., 50-80%).[1][3][5][6] For many phenolic glycosides, 70% ethanol is highly effective.[7] 3. Optimize parameters through pilot experiments. Increase the solvent-to-solid ratio (e.g., 10:1 to 20:1 v/w).[2][4][7] Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance kinetics.[1] 4. Repeat the extraction process on the plant residue two to three times and combine the filtrates.[1][7]
Degradation of Glucosides 1. Enzymatic Hydrolysis: Active endogenous enzymes (e.g., β-glucosidase) in the plant material cleave the glycosidic bonds.[3][8] 2. Thermal Degradation: Exposure to excessive heat during extraction or solvent evaporation accelerates hydrolysis.[3][8] 3. pH-Induced Hydrolysis: Strongly acidic or alkaline conditions can catalyze the degradation of glycosides.[3]1. Deactivate enzymes before extraction by blanching fresh rhizomes in hot water or steam (e.g., 80-95°C for a few minutes) or by rapidly drying the material at a mild temperature (40-50°C).[3][8] Starting the extraction with a high concentration of organic solvent can also help precipitate and inactivate enzymes.[8] 2. Use lower extraction temperatures (e.g., below 50°C).[3][8] For solvent removal, use a rotary evaporator at a temperature below 40-50°C.[4][8] 3. Ensure the pH of the extraction solvent is near neutral (pH 6-7).[3] If the plant material is acidic, consider using a buffered solvent.[3][8]
Extract Contains Many Impurities 1. Co-extraction of Unwanted Compounds: The chosen solvent may have a broad selectivity, extracting other compounds along with the target glucosides. 2. Contamination from Plant Material: Soil or other external contaminants were not properly removed from the rhizomes.[1]1. Perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and chlorophyll (B73375) before the main extraction (defatting).[9][10] 2. After extraction, use chromatographic techniques like column chromatography over silica (B1680970) gel or macroporous resins for purification.[1][6][11] 3. Thoroughly wash fresh rhizomes with water to remove adhering soil particles.[1]
Inconsistent Extraction Results 1. Variability in Plant Material: Differences in the age, harvesting time, or storage conditions of the rhizomes.[3] 2. Fluctuations in Extraction Conditions: Inconsistent control of temperature, time, solvent composition, or particle size.[3]1. Use standardized plant material from the same batch and ensure consistent pre-processing and storage conditions (e.g., cold and dark place).[3][8] 2. Carefully control and monitor all extraction parameters using calibrated equipment.[3] Ensure consistent and uniform grinding of the rhizome material.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing glucoside extraction yield? A1: The most critical factors are the choice of extraction solvent, temperature, extraction time, and the solid-to-liquid ratio.[7][12] The particle size of the rhizome powder is also crucial as it affects the surface area available for solvent contact.[10]

Q2: Which extraction method is generally best for glucosides? A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration or Soxhlet extraction.[1][3] UAE and MAE offer higher efficiency, reduced extraction times (often 15-60 minutes), lower solvent consumption, and can be performed at lower temperatures, which minimizes the risk of thermal degradation.[2][3][13]

Q3: What is the optimal solvent system for extracting glucosides? A3: Glucosides are polar molecules, so polar solvents are most effective. Hydroalcoholic solvents, particularly aqueous ethanol (50-80%) and aqueous methanol (70-80%), are widely recommended.[1][3][5][6] The optimal concentration depends on the specific glucoside; for instance, 70% ethanol has been found to be optimal for certain phenolic glycosides.[7] Using 100% methanol can also yield high results for some glucosides.[14]

Q4: How should rhizome material be prepared before extraction? A4: Proper preparation is key. Rhizomes should be thoroughly washed to remove soil, then dried to reduce moisture and inactivate enzymes.[1][8] Drying can be done in an oven at a controlled mild temperature (e.g., 40-50°C).[8] After drying, the material should be ground into a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.[3][4][10]

Q5: How can I monitor for glucoside degradation during the process? A5: Degradation, particularly hydrolysis, can be monitored by taking small aliquots of the extract at different stages of the process. These samples can then be analyzed using High-Performance Liquid Chromatography (HPLC). The appearance or increase of a peak corresponding to the aglycone (the non-sugar part of the glucoside) would indicate that hydrolysis is occurring.[8]

Data Presentation

Table 1: Comparison of Common Glucoside Extraction Methods

MethodPrincipleTypical TimeTemperatureAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.[15]12 - 24 hours or longer[8][16]Room TemperatureSimple, requires minimal equipment, suitable for thermolabile compounds.[15]Time-consuming, may result in incomplete extraction, large solvent volume required.[17]
Soxhlet Extraction Continuous extraction with a refluxing solvent, allowing for repeated washing of the material with fresh solvent.[18][19]4 - 24 hoursSolvent Boiling PointHigh extraction efficiency, requires less solvent than maceration.[18][19]Not suitable for thermolabile compounds due to prolonged exposure to heat.[17]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[13]20 - 60 minutes[8]40 - 60°C[3][8]Fast, efficient, reduced solvent and energy consumption, operates at lower temperatures.[1][13]Localized high temperatures can occur, potentially degrading some compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and moisture within the plant cells, causing cell rupture.[4]15 - 30 minutes[2][20]50 - 80°C[21]Extremely fast, high efficiency, reduced solvent use, improved yield.[4][22]Requires specialized equipment, potential for localized overheating if not controlled.[22]

Table 2: Influence of Key Parameters on Glucoside Extraction Yield

ParameterGeneral TrendOptimal Range (Typical)Notes
Solvent Concentration Yield increases with optimal polarity. Hydroalcoholic solutions are often superior to pure solvents.[5][7][23]50-80% Ethanol or Methanol in Water[3][5][7]The optimal concentration balances the polarity of the target glucoside with the solvent's ability to penetrate the cell matrix.[6]
Temperature Yield generally increases with temperature up to an optimal point, after which degradation may occur.[24][25]40-60°C[3][8][25]Excessive heat accelerates the hydrolysis of glycosidic bonds, reducing the yield of the intact glucoside.[3][8]
Extraction Time Yield increases with time until a plateau is reached, where the plant material is exhausted.[6]UAE/MAE: 15-60 min[2][8] Maceration: 12-24 h[8]Prolonged extraction times, especially at elevated temperatures, increase the risk of compound degradation.[2]
Solid-to-Liquid Ratio A higher ratio (more solvent) enhances the concentration gradient, improving mass transfer and yield.[2]1:10 to 1:20 (g/mL)[2][7][8]Using excessive solvent increases costs and the energy required for downstream concentration.[2]
Particle Size Smaller particle size (larger surface area) increases extraction efficiency.[10]40-60 mesh (250-420 µm)Very fine powders can cause filtration difficulties.[15]

Experimental Protocols

Protocol 1: Maceration

  • Weigh 10 g of finely powdered, dried rhizome material and place it in a sealed container (e.g., an Erlenmeyer flask).[1]

  • Add 100 mL of 70% ethanol, ensuring a 1:10 solid-to-solvent ratio.[1][8]

  • Seal the container and keep it at room temperature (20-25°C) for 24 hours, protected from light.[1][8] Agitate the mixture periodically or use a shaker to improve extraction.[1][15]

  • Separate the extract from the solid residue by filtration (e.g., through Whatman No. 1 filter paper) or by centrifugation.[1][8]

  • Repeat the extraction process on the residue at least once more with fresh solvent to ensure completeness.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C.[1]

Protocol 2: Soxhlet Extraction

  • Place approximately 10-20 g of finely powdered, dried rhizome material into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of the desired solvent (e.g., 95% ethanol or 100% methanol).[11][14]

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the flask using a heating mantle.

  • Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Weigh 10 g of finely powdered, dried rhizome material and place it in a 250 mL flask.[3]

  • Add 150 mL of 70% ethanol (1:15 ratio).[3]

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.[3]

  • Maintain the extraction temperature at 50°C using a water bath and sonicate for 30-60 minutes.[3][8]

  • After extraction, filter the mixture to separate the extract from the solid residue.[8]

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.[8]

Protocol 4: Microwave-Assisted Extraction (MAE)

  • Weigh 2.0 g of finely powdered, dried rhizome material and place it into a suitable microwave extraction vessel.[4]

  • Add 20 mL of the extraction solvent (e.g., 100% methanol), for a 1:10 solid-to-solvent ratio.[4]

  • Seal the vessel and place it in the microwave reactor.

  • Set the microwave power (e.g., 400-600 W), maximum temperature (e.g., 60°C), and extraction time (e.g., 15-28 minutes).[2][4][21] It is advisable to perform the extraction in short intervals with intermittent cooling to prevent overheating.[4]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract under a vacuum to separate the supernatant from the plant residue.[4]

  • Concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C.[4]

Visualizations

G cluster_prep 1. Pre-Processing cluster_extract 2. Extraction cluster_post 3. Post-Processing & Analysis rhizome Fresh Rhizome wash Wash & Clean rhizome->wash dry Dry (40-50°C) / Blanch wash->dry grind Grind (40-60 mesh) dry->grind extraction Solvent Extraction (e.g., UAE, MAE) grind->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentrate (Rotary Evaporator <50°C) filtration->concentration purification Purification (Optional) (Column Chromatography) concentration->purification analysis Analysis (HPLC) purification->analysis

Caption: General workflow for the extraction and analysis of glucosides from rhizomes.

G start Low Glucoside Yield Detected q1 Is rhizome material finely ground (40-60 mesh)? start->q1 a1_no Grind material to a fine, uniform powder. q1->a1_no No q2 Is the solvent appropriate? (e.g., 50-80% EtOH/MeOH) q1->q2 Yes a1_no->q2 a2_no Switch to a polar hydroalcoholic solvent. q2->a2_no No q3 Are extraction parameters (T, time, ratio) optimized? q2->q3 Yes a2_no->q3 a3_no Optimize parameters. Consider using UAE/MAE. q3->a3_no No q4 Was degradation observed? (Check for aglycone peak in HPLC) q3->q4 Yes a3_no->q4 a4_yes Blanch/dry material pre-extraction. Lower extraction temperature. q4->a4_yes Yes end_node Re-run Extraction & Analysis q4->end_node No a4_yes->end_node

References

Troubleshooting low recovery of Epipterosin L 2'-O-glucoside during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Epipterosin L 2'-O-glucoside Purification

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and detailed protocols to help you overcome challenges related to low recovery during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider during purification?

This compound is a natural sesquiterpenoid glycoside.[] Its structure includes a bulky sesquiterpenoid aglycone (Pterosin L) and a glucose moiety. Key properties to consider are:

  • Molecular Formula: C21H30O9[]

  • Molecular Weight: 426.46 g/mol [][2]

  • Polarity: The presence of a glucose unit and multiple hydroxyl groups makes it a highly polar molecule. This dictates its solubility and chromatographic behavior.

  • Solubility: While specific data is limited, it is expected to be soluble in polar solvents like methanol (B129727), ethanol (B145695), and water, with limited solubility in non-polar organic solvents like hexane.

  • Stability: Glycosidic bonds can be susceptible to hydrolysis under strong acidic conditions (pH < 3). The aglycone itself may be sensitive to high temperatures, prolonged exposure to light, and oxygen, which are common causes of degradation for natural products.[3]

Q2: My recovery is low after performing column chromatography on silica (B1680970) gel. What are the common causes and how can I fix them?

Low recovery from silica gel chromatography is a frequent issue with polar compounds like glycosides. The primary causes include:

  • Irreversible Adsorption: The numerous hydroxyl groups on the molecule can form strong hydrogen bonds with the silanol (B1196071) groups (Si-OH) on the silica surface, leading to irreversible binding.[3][4]

  • Compound Degradation: The acidic nature of standard silica gel can cause the hydrolysis of the glycosidic bond or degradation of the aglycone.[3][5]

  • Inappropriate Mobile Phase: If the solvent system is not polar enough, the compound will not elute from the column. Conversely, a solvent system that is too polar may cause co-elution with other polar impurities.[3]

  • Improper Column Packing or Loading: Poorly packed columns or overloading the column with too much crude sample can lead to broad peaks, poor separation, and sample loss.[3][4]

Troubleshooting Guide for Low Recovery in Column Chromatography

This section provides a structured approach to diagnosing and solving low recovery issues.

Table 1: Troubleshooting Low Recovery on Silica Gel Columns

Symptom Potential Cause Recommended Solution
No compound elutes, even with highly polar solvents (e.g., 100% Methanol). Irreversible Adsorption1. Consider switching to a less acidic stationary phase like deactivated silica gel, alumina, or a bonded phase like C18 (reverse-phase).[5]2. Use an alternative technique like Sephadex LH-20 or macroporous resin chromatography.[6]
Recovery is low, and TLC analysis of the column head shows a dark spot. On-Column Degradation1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (B128534) or ammonia.2. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.3. Perform purification at a lower temperature if the compound is heat-sensitive.[3]
The compound elutes, but in very broad peaks mixed with impurities. Inappropriate Mobile Phase / Column Overload1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4]3. Reduce the amount of sample loaded onto the column. A general rule is 1-10% of the stationary phase weight.[3]
Multiple new spots appear on TLC after chromatography. On-Column Degradation / Instability1. Check the stability of the compound on a TLC plate by spotting it and letting it sit for a few hours before developing.[5]2. Avoid chlorinated solvents (e.g., dichloromethane) if they are suspected of forming acidic byproducts.

Recommended Purification Protocols

If standard silica gel chromatography fails, consider these alternative methods that are well-suited for polar glycosides.

Protocol 1: Macroporous Resin Chromatography

Macroporous resin chromatography is excellent for capturing polar to moderately polar compounds from aqueous extracts and removing highly polar impurities like sugars and salts.[7][8][9]

  • Resin Selection and Pre-treatment: Select a suitable resin (e.g., D101, HPD500). Wash the resin sequentially with ethanol and then deionized water until the effluent is clear.[7][9]

  • Sample Loading: Dissolve the crude extract in deionized water to the lowest possible concentration to ensure good binding. Load the solution onto the pre-treated resin column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: Wash the column with 3-5 bed volumes of deionized water to remove unbound, highly polar impurities.

  • Elution: Elute the bound compounds using a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%, 95% ethanol).[7][9] this compound is expected to elute in the 30-50% ethanol fractions.

  • Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure compound.

Protocol 2: Reverse-Phase (C18) Flash Chromatography

Reverse-phase chromatography is ideal for polar compounds, as it uses a non-polar stationary phase and a polar mobile phase.

  • Column Selection and Equilibration: Choose a C18-functionalized silica gel column. Equilibrate the column with the initial mobile phase (e.g., 100% water or water with a small percentage of organic solvent).

  • Sample Loading: Dissolve the sample in a solvent that is as weak (as non-polar) as possible, preferably the initial mobile phase, to ensure sharp peaks. Water or a water/methanol mixture is often suitable.

  • Mobile Phase: Use a gradient of water and an organic solvent like methanol or acetonitrile. A typical gradient might run from 10% methanol in water to 100% methanol over 20-30 column volumes. Adding a small amount of acid (0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for compounds with phenolic hydroxyls.[4][10]

  • Elution and Analysis: The most polar compounds will elute first. Collect fractions and analyze them by TLC or HPLC to locate the target compound.

Visual Guides and Workflows

Troubleshooting Workflow for Low Purification Recovery

The following diagram outlines a systematic approach to troubleshooting low recovery issues during the purification of this compound.

G start Low Recovery of This compound cause1 Problem Area: Initial Extraction start->cause1 cause2 Problem Area: Chromatography Step start->cause2 cause3 Problem Area: Post-Purification start->cause3 solution1 Optimize Extraction Solvent (e.g., 80% MeOH) cause1->solution1 subcause1 Irreversible Adsorption on Stationary Phase cause2->subcause1 subcause2 Compound Degradation (pH, Temp, Air) cause2->subcause2 subcause3 Poor Elution / Co-elution cause2->subcause3 subcause4 Sample Loss During Solvent Evaporation cause3->subcause4 solution2 Switch Stationary Phase: - Reverse Phase (C18) - Macroporous Resin - Sephadex LH-20 subcause1->solution2 solution3 Modify Conditions: - Use deactivated silica - Buffer mobile phase (0.1% acid) - Work at low temp / under N2 subcause2->solution3 solution4 Optimize Mobile Phase: - Develop gradient using TLC - Reduce sample load subcause3->solution4 solution5 Use rotary evaporator at controlled temp/pressure. Use gentle N2 stream for small vols. subcause4->solution5

Caption: A flowchart for diagnosing and solving low recovery issues.

Logic for Selecting the Right Chromatography Method

This decision tree can help you choose an appropriate purification strategy based on the characteristics of your sample.

G start Start: Crude Extract Containing Glycoside q1 Is the crude extract an aqueous solution? start->q1 a1_yes Macroporous Resin Chromatography q1->a1_yes Yes a1_no Is the compound stable on standard silica gel? q1->a1_no No a2_yes Normal Phase (Silica Gel) with Gradient Elution a1_no->a2_yes Yes a2_no Are impurities significantly different in polarity? a1_no->a2_no No a3_yes Reverse Phase (C18) Chromatography a2_no->a3_yes Yes a3_no Are impurities similar in size? a2_no->a3_no No a4_yes High-Speed Counter-Current Chromatography (HSCCC) a3_no->a4_yes No (Similar Polarity) a4_no Size Exclusion (Sephadex LH-20) Chromatography a3_no->a4_no Yes

Caption: Decision tree for chromatography method selection.

References

Improving the stability of Epipterosin L 2'-O-glucoside in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epipterosin L 2'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural sesquiterpenoid.[] Its molecular formula is C21H30O9 and it has a molecular weight of 426.46 g/mol .[] It is typically supplied as a powder.[][2]

Q2: My this compound solution appears to be degrading over time. What are the likely causes?

As an O-glucoside, the primary degradation pathway for this compound in solution is likely the hydrolysis of the glycosidic bond.[3] This can be influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the cleavage of the O-glycosidic linkage.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3][4]

  • Solvent: The type of solvent used can affect the stability of the compound.[3]

  • Presence of Enzymes: If the solution is not sterile, enzymatic degradation by glycosidases could occur.[5]

  • Light Exposure: Some glycosidic compounds may be sensitive to light.[3]

Q3: How can I monitor the stability of my this compound solution?

Regularly analyzing your solution using a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a widely used and effective technique for this purpose.[6][7] By monitoring the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time, you can quantify the rate of degradation.

Q4: What general strategies can I employ to improve the stability of this compound in solution?

To enhance the stability of this compound, consider the following approaches:

  • pH Optimization: Conduct a pH stability study to identify the pH at which the compound is most stable and formulate your solution using a suitable buffer system.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics. For long-term storage, consider storing at -20°C or -80°C.

  • Solvent Selection: If your experimental design allows, explore the use of co-solvents or non-aqueous solvents that may improve stability. Hydroalcoholic conditions have been shown to favor the stability of some glycosides.[8]

  • Use of Excipients: Consider the addition of stabilizing agents such as antioxidants if oxidation is a suspected degradation pathway.

  • Protection from Light: Store solutions in amber vials or otherwise protect them from light.[3]

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak in HPLC analysis.

  • Possible Cause: Hydrolysis of the glycosidic bond due to inappropriate pH.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Perform a forced degradation study by incubating aliquots of the solution in buffers of varying pH (e.g., pH 3, 5, 7, 9).

    • Analyze the samples at regular intervals by HPLC to determine the pH of maximum stability.

    • Adjust the pH of your stock and working solutions to the optimal pH using a suitable buffer.

Issue 2: Appearance of multiple new peaks in the chromatogram.

  • Possible Cause: Complex degradation pathways, potentially involving both hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Characterize the degradation products using LC-MS to gain insight into the degradation pathways.

    • If oxidative degradation is suspected, add an antioxidant (e.g., ascorbic acid, BHT) to a fresh solution and compare its stability to an unstabilized solution.

    • Ensure the use of high-purity solvents and degas them before use to remove dissolved oxygen.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 25°C

pHBuffer System% Remaining after 24 hours% Remaining after 72 hours
3.0Citrate Buffer65%40%
5.0Acetate Buffer92%85%
7.0Phosphate Buffer98%95%
9.0Borate Buffer75%55%

Table 2: Hypothetical Temperature Stability Data for this compound at pH 7.0

Temperature% Remaining after 7 days% Remaining after 30 days
4°C99%97%
25°C95%88%
40°C80%65%

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or MS in a suitable scan range.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). b. Dilute the stock solution to a working concentration in the desired buffer or solvent for the stability study. c. At each time point, withdraw an aliquot of the sample, and if necessary, quench any ongoing degradation by diluting it in the initial mobile phase and keeping it cool. d. Inject the sample onto the HPLC system and record the chromatogram. e. Calculate the percentage of the remaining this compound by comparing its peak area at each time point to the peak area at the initial time point (t=0).

Visualizations

degradation_pathway A This compound B Aglycone (Epipterosin L) A->B Hydrolysis (Acid/Base/Enzyme) C Glucose A->C Hydrolysis (Acid/Base/Enzyme) D Oxidative Degradation Products A->D Oxidation experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of This compound aliquot Aliquot into different conditions (pH, Temp) prep->aliquot incubate Incubate samples under controlled conditions aliquot->incubate sample Withdraw samples at defined time points (t=0, 1, 2, ...n) incubate->sample hplc Analyze by stability-indicating HPLC method sample->hplc data Quantify parent compound and degradation products hplc->data kinetics Determine degradation kinetics and optimal storage conditions data->kinetics troubleshooting_logic start Instability Observed check_ph Is the solution pH controlled? start->check_ph ph_study Conduct pH stability study and buffer the solution check_ph->ph_study No check_temp Is the storage temperature appropriate? check_ph->check_temp Yes ph_study->check_temp lower_temp Store at a lower temperature (e.g., 4°C or -20°C) check_temp->lower_temp No check_oxidation Is oxidation a possibility? check_temp->check_oxidation Yes lower_temp->check_oxidation add_antioxidant Add antioxidant and/or use deoxygenated solvents check_oxidation->add_antioxidant Yes stable Solution Stabilized check_oxidation->stable No add_antioxidant->stable

References

Overcoming challenges in the structural elucidation of glycosylated natural products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural elucidation of glycosylated natural products.

General Workflow for Structural Elucidation

The structural elucidation of a glycosylated natural product is a multi-step process that integrates various analytical techniques to determine the aglycone structure, the constituent monosaccharides, their sequence, linkage positions, and stereochemistry.

General_Workflow cluster_Isolation Isolation & Purification cluster_Initial Initial Characterization cluster_Detailed Detailed Structural Analysis cluster_Validation Validation & Confirmation cluster_Final Final Structure A Crude Natural Product Extract B Chromatographic Purification (e.g., HPLC) A->B C High-Resolution MS (Determine Molecular Formula) B->C D 1D NMR (¹H, ¹³C) (Initial Structure Clues) C->D E Tandem MS (MS/MS) (Fragmentation, Sugar Sequence) D->E F 2D NMR (COSY, HSQC, HMBC) (Connectivity, Linkage Site) D->F H Chemical/Enzymatic Deglycosylation E->H G NOESY/ROESY (Spatial Proximity, Stereochemistry) F->G J Compare with Standards or Database Information G->J I Derivatization (e.g., Permethylation) H->I I->J K Complete Structure Elucidated J->K

Caption: General experimental workflow for elucidating the structure of a glycosylated natural product.

Troubleshooting Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight and obtaining initial structural information through fragmentation analysis.[1]

FAQs

Q1: Why is my glycosylated compound giving a weak or no signal in electrospray ionization (ESI)-MS?

A1: Glycans can be challenging to ionize effectively due to their hydrophilic nature and lack of easily protonated basic sites.[2]

  • Troubleshooting Steps:

    • Change Ionization Mode: Analyze in both positive and negative ion modes. Negative mode can be effective for deprotonation [M-H]⁻, especially for acidic sugars.[2]

    • Promote Adduct Formation: In positive mode, the presence of salts can promote the formation of adducts like [M+Na]⁺ or [M+K]⁺, which are often more stable and easier to detect than [M+H]⁺. If your sample is highly pure, consider adding a small amount of sodium acetate.

    • Chemical Derivatization: For enhanced sensitivity, consider derivatization. Permethylation is a common technique that replaces all reactive hydrogens with methyl groups, converting the hydrophilic glycan into a more hydrophobic molecule with significantly improved ionization efficiency.[3][4][5]

Q2: How do I interpret the fragmentation pattern (MS/MS) of my glycoside?

A2: In Collision-Induced Dissociation (CID), the most labile bonds tend to break first. For glycosides, this is typically the glycosidic bond between sugar units or between the sugar and the aglycone.[6]

  • Key Fragmentation Types:

    • Glycosidic Bond Cleavage: The primary fragments observed correspond to the neutral loss of monosaccharide units.[6] For example, the loss of a hexose (B10828440) (glucose, galactose) results in a mass difference of 162 Da.

    • Cross-Ring Cleavage: Fragmentation can also occur across the sugar ring, providing information about linkage positions. These are often lower in intensity in standard CID but can be promoted.[2]

    • Aglycone Fragmentation: The remaining aglycone ion can further fragment, providing structural clues about the non-sugar portion of the molecule.[7]

Common Neutral Loss (CID)Mass (Da)Corresponding Moiety
Pentose132Arabinose, Xylose, etc.
Deoxyhexose146Rhamnose, Fucose, etc.
Hexose162Glucose, Galactose, Mannose, etc.
Hexuronic Acid176Glucuronic Acid, etc.
N-Acetylhexosamine203GlcNAc, GalNAc, etc.

Q3: My MS/MS data is ambiguous. How can I differentiate between sugar isomers or linkage positions?

A3: Differentiating isomers is a significant challenge because they have the same mass.[8]

  • Advanced MS Techniques:

    • Ion Mobility Spectrometry (IMS)-MS: This technique separates ions based on their size and shape (collisional cross-section) before mass analysis, which can often resolve isomers.

    • Alternative Fragmentation Methods: High-energy activation methods like Ultraviolet Photodissociation (UVPD) or Electron-based Dissociation (ExD) can generate more informative fragmentation patterns, including more cross-ring cleavages, which help in distinguishing isomers.[2][9]

    • Diagnostic Ions: Forming specific adducts (e.g., with halide ions) can lead to unique, diagnostic fragment ions for different linkage isomers upon CID.[10][11]

    • LC-MS/MS with Derivatization: A powerful method involves permethylation, followed by hydrolysis, derivatization (e.g., with PMP), and analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This allows for the separation and specific detection of products corresponding to different glycosidic linkages.[12][13]

MS_Troubleshooting A Ambiguous MS/MS Data (Isomers Suspected) B Are authentic standards available? A->B C Compare fragmentation patterns and retention times B->C Yes D Perform Linkage Analysis (Permethylation + GC-MS or LC-MS/MS) B->D No H Structure Confirmed C->H E Utilize Advanced MS Techniques D->E F Ion Mobility (IMS-MS) E->F G Alternative Fragmentation (UVPD, ETD) E->G I Structure Proposed F->I G->I

Caption: Troubleshooting logic for ambiguous mass spectrometry data of glycosides.

Troubleshooting NMR Spectroscopy

NMR spectroscopy is indispensable for the unambiguous determination of atomic connectivity, linkage positions, and stereochemistry.[14][15]

FAQs

Q1: How do I determine the anomeric configuration (α vs. β) of my sugar units?

A1: The anomeric configuration is determined by analyzing the chemical shift (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1).[16]

  • ¹H NMR Chemical Shifts: Anomeric protons typically resonate between 4.3 and 5.9 ppm.[16] Protons of α-glycosides usually resonate about 0.3-0.5 ppm downfield from their β-glycoside counterparts.[16]

  • ¹³C NMR Chemical Shifts: Anomeric carbons appear between 90-110 ppm.[17][18] For pyranose rings, C-1 of α-anomers is typically found at 90-100 ppm, while C-1 of β-anomers is slightly downfield.[17][19][20]

  • Coupling Constants (¹JCH and ³JHH):

    • ¹JCH: The one-bond coupling constant between C-1 and H-1 is a reliable indicator. For α-anomers, ¹JCH is typically ~170 Hz, while for β-anomers, it is ~160 Hz.

    • ³JHH: The three-bond coupling between H-1 and H-2 can also be diagnostic. For glucopyranosides, a large coupling constant (³JH1,H2 ≈ 8 Hz) indicates a trans-diaxial relationship, characteristic of a β-anomer. A small coupling constant (³JH1,H2 ≈ 3-4 Hz) suggests a cis (axial-equatorial) relationship, indicative of an α-anomer.

  • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) correlation between H-1 and H-3/H-5 of the same sugar ring is characteristic of an α-anomer (1,3-diaxial relationship). The absence of these correlations and the presence of an NOE to H-2/H-4 may suggest a β-anomer.[21]

Parameterα-Anomer (typical)β-Anomer (typical)
¹H δ (ppm) 5.1 - 5.94.3 - 5.0
¹³C δ (ppm) 90 - 10095 - 105
¹JCH (Hz) ~170~160
³JH1,H2 (Hz) 3 - 4~8

Q2: How can I identify the specific monosaccharides in my compound?

A2: Each monosaccharide has a unique spin system that gives rise to a characteristic pattern of signals in 2D NMR spectra like COSY and TOCSY.

  • Workflow:

    • Identify Anomeric Protons: Locate the anomeric proton signals in the 1D ¹H spectrum.[15]

    • Trace Connectivity with COSY/TOCSY: Starting from each anomeric proton, trace the correlations in a COSY spectrum to identify adjacent protons (H-1 to H-2, H-2 to H-3, etc.). A TOCSY experiment will reveal all protons within that sugar's spin system.

    • Assign Carbons with HSQC: Use the Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon.[22]

    • Compare Data: Compare the resulting chemical shifts and coupling constants to literature values or databases for known monosaccharides.[23]

Q3: How do I determine the glycosidic linkage position (e.g., 1→4 vs. 1→6)?

A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It shows correlations between protons and carbons that are 2-3 bonds away.[22][24]

  • Procedure: Look for a cross-peak in the HMBC spectrum between the anomeric proton (H-1) of one sugar residue and a carbon atom of the adjacent residue. The chemical shift of this carbon identifies the linkage position. For example, a correlation from H-1 of sugar 'A' to C-4 of sugar 'B' confirms a (1→4) linkage.[24][25]

NMR_Logic cluster_H ¹H Domain cluster_C ¹³C Domain H1_A H-1 (Sugar A) Hn_B Ring Protons (Sugar B) H1_A->Hn_B NOESY/ROESY (Through-space) C1_A C-1 (Sugar A) H1_A->C1_A HSQC (1-bond) Cn_B Ring Carbons (Sugar B) H1_A->Cn_B HMBC (2-3 bonds) Defines Linkage Site Hn_B->Cn_B HSQC (1-bond)

Caption: Logical relationships between 2D NMR experiments for linkage analysis.

Troubleshooting Chemical & Enzymatic Methods

Chemical and enzymatic reactions are used to confirm structural features or to simplify the molecule for analysis.

FAQs

Q1: My enzymatic deglycosylation with PNGase F is incomplete. What went wrong?

A1: PNGase F is highly effective for removing most N-linked glycans but has specific limitations.[26]

  • Common Causes for Failure:

    • Steric Hindrance: The enzyme may not be able to access the glycosylation site on the native, folded protein. The solution is to denature the glycoprotein (B1211001) before adding the enzyme. This is often done by heating with SDS and a reducing agent.[26]

    • Inhibitory Modifications: PNGase F cannot cleave glycans if the asparagine-linked N-acetylglucosamine (GlcNAc) is modified with an α(1→3)-linked fucose. This modification is common in plant and insect glycoproteins.[26] In this case, an alternative enzyme like PNGase A is required.[27]

    • Incorrect Reaction Conditions: Ensure the reaction buffer, pH, and temperature are optimal for the enzyme's activity. Refer to the manufacturer's protocol. The reaction may also require a long incubation period (up to several days) for some substrates.[26]

Q2: What are the common side reactions or problems during permethylation analysis?

A2: While permethylation is a robust technique, several issues can arise.

  • Incomplete Methylation: This is the most common problem. It leads to ambiguous results, as the free hydroxyl groups are not from former linkage positions. Ensure reagents (especially sodium hydroxide (B78521) and methyl iodide) are fresh and the reaction environment is anhydrous.[3]

  • Oxidative Degradation: The strongly basic conditions can sometimes lead to oxidative degradation ("peeling") of the reducing end of the glycan. Using a modified protocol that includes a small amount of water can help mitigate this.[4]

  • Sample Loss during Purification: After the reaction, the permethylated glycans must be separated from salts and reagents, typically using a C18 solid-phase extraction (SPE) cartridge.[3] Ensure the cartridge is properly conditioned and eluted to prevent loss of your derivatized sample.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Permethylation for Linkage Analysis

This method is efficient for small amounts of sample and minimizes side reactions.[4]

  • Preparation:

    • Prepare a micro-spin column packed with sodium hydroxide beads.

    • Dry the purified glycan sample (up to 10 µg) completely in a microcentrifuge tube.

  • Reaction:

    • Resuspend the dried glycan in 30 µL of DMSO, 1.2 µL of water, and 20 µL of iodomethane (B122720).[4]

    • Add the entire mixture to the prepared sodium hydroxide column.

    • Incubate at room temperature for 25 minutes.

    • Add another 20 µL of iodomethane to the column and incubate for an additional 10 minutes.[4]

  • Quenching and Extraction:

    • Place the spin column into a clean collection tube and centrifuge to elute the reaction mixture.

    • Quench the reaction by adding an equal volume of 10% acetic acid.

    • Perform a liquid-liquid extraction with dichloromethane (B109758) or purify using a C18 SPE cartridge to remove salts and by-products.[5]

  • Analysis:

    • The purified, permethylated sample is now ready for analysis by MS or for subsequent hydrolysis, reduction, and acetylation for GC-MS linkage analysis.

Protocol 2: Enzymatic Deglycosylation of N-linked Glycans (Denaturing Conditions)

This protocol uses PNGase F for the effective removal of N-glycans.[26][28]

  • Denaturation:

    • Dissolve the glycoprotein sample (e.g., 20-100 µg) in a reaction buffer containing a denaturant (e.g., 0.5% SDS) and a reducing agent (e.g., 50 mM DTT).

    • Heat the sample at 95-100°C for 10 minutes to fully denature the protein.[28]

    • Cool the sample to room temperature.

  • Enzyme Addition:

    • Add a non-ionic detergent (e.g., NP-40) to counteract the SDS, which can inhibit the enzyme.

    • Add PNGase F enzyme to the sample (typically 1-2 µL of a standard commercial preparation).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. For resistant glycoproteins, an overnight incubation may be necessary.[28]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A shift to a lower molecular weight for the protein band confirms successful deglycosylation.

    • The released glycans can be separated from the protein for further analysis by MS or HPLC.

Protocol 3: General Workflow for 2D NMR Analysis

This outlines the sequence of experiments for determining connectivity and linkage.

  • Sample Preparation:

    • Ensure the sample is highly pure (>95%). Remove any buffers or salts, as they can interfere with the measurement.[15]

    • Lyophilize the sample to dryness and then dissolve it in a known volume (e.g., 500 µL) of high-purity D₂O.[15]

    • Transfer the solution to a suitable NMR tube.

  • Acquisition Sequence:

    • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum. This provides an overview of the sample, shows the anomeric protons, and helps set the spectral width for 2D experiments.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity within each monosaccharide ring (H-1 → H-2 → H-3, etc.).

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[22]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows 2- and 3-bond correlations between protons and carbons. It is the critical experiment for identifying the glycosidic linkage sites between sugar units and to the aglycone.[22][24]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other (<5 Å). This information is crucial for determining the sequence of sugars and the anomeric stereochemistry.[21] ROESY is often preferred for molecules with intermediate molecular weights where the NOE effect can be zero.[15]

  • Data Analysis:

    • Integrate the data from all experiments to build the structure piece by piece: assign each spin system to a monosaccharide, connect the monosaccharides using HMBC and NOESY data, and determine the stereochemistry using coupling constants and NOE correlations.

References

Enhancing the resolution of Epipterosin L 2'-O-glucoside in chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Epipterosin L 2'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a sesquiterpenoid glycoside, a natural product that can be isolated from the rhizomes of Cibotium barometz (L.) J.Sm. The primary challenge in its chromatographic separation often stems from its presence in a complex plant matrix. Crude extracts typically contain a wide variety of structurally similar compounds, such as other glycosides, aglycones, and phenolic compounds, which can co-elute and interfere with the target peak, leading to poor resolution.

Q2: Which HPLC column is most suitable for the separation of this compound?

A reversed-phase C18 column is the most common and generally effective choice for the separation of moderately polar compounds like sesquiterpenoid glycosides. For enhanced resolution, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) and a longer column length, as these factors increase column efficiency.[1]

Q3: What are the typical mobile phases used for the analysis of glycosides like this compound?

The most common mobile phases for the reversed-phase separation of glycosides consist of a mixture of water (often with a small amount of acid, like formic acid or acetic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is gradually increased, is typically necessary to achieve a good separation of all compounds in a complex extract within a reasonable time.

Troubleshooting Guide: Enhancing Resolution

Q4: I am observing poor resolution between my target peak, this compound, and an adjacent impurity. What should I do?

Poor resolution is a common issue that can be addressed by systematically optimizing your HPLC method.[2][3] This problem indicates that the separation conditions are not sufficient to distinguish between your analyte and the contaminant.

Troubleshooting Steps:

  • Optimize the Mobile Phase Composition: Adjusting the solvent strength and composition is a critical first step.[3]

    • Modify the Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent percentage over time will increase the separation between closely eluting peaks.

    • Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving the co-eluting peaks.

  • Adjust the Flow Rate: In most cases, lowering the flow rate can improve resolution by allowing more time for the analyte to interact with the stationary phase, although this will increase the run time.[1]

  • Change the Column Temperature: Lowering the column temperature generally increases retention and can improve the resolution of some compounds.[1] Conversely, a higher temperature can sometimes improve efficiency and change selectivity. It is crucial to operate within the temperature limits of your column and analyte stability.

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not provide adequate separation, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C30 column) which will offer different selectivity.

Data Presentation: Impact of Method Parameters on Resolution

The following table summarizes hypothetical data from method development experiments to illustrate how changing key parameters can affect the resolution (Rs) between this compound and a closely eluting impurity. A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.[4]

Parameter Condition A Resolution (Rs) Condition B Resolution (Rs)
Mobile Phase Acetonitrile/Water1.1Methanol/Water1.3
Gradient Slope 5-95% ACN in 20 min1.15-95% ACN in 40 min1.6
Flow Rate 1.0 mL/min1.10.7 mL/min1.4
Temperature 40°C1.125°C1.5

Experimental Protocols

Protocol 1: Optimized Analytical HPLC Method for this compound

This protocol describes a hypothetical optimized method for the analytical separation of this compound from a semi-purified plant extract.

1. Sample Preparation:

  • Accurately weigh 10 mg of the dried extract of Cibotium barometz.
  • Dissolve the extract in 10 mL of methanol.
  • Vortex for 2 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

2. HPLC Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-35 min: 10% to 50% B
  • 35-40 min: 50% to 90% B
  • 40-45 min: 90% B (hold)
  • 45-50 min: Re-equilibrate to 10% B
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 220 nm (or as determined by UV scan of a pure standard).
  • Injection Volume: 10 µL.

3. System Suitability:

  • Inject a standard solution of this compound six times.
  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
  • The theoretical plate count for the this compound peak should be >2000.
  • The tailing factor should be between 0.9 and 1.5.

Visualizations

Workflow and Signaling Pathway Diagrams

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) for this compound CheckGradient Is the gradient optimal? Start->CheckGradient ModifyGradient Make gradient shallower (e.g., double the time) CheckGradient->ModifyGradient No CheckSolvent Is organic solvent optimal? CheckGradient->CheckSolvent Yes ModifyGradient->CheckSolvent ChangeSolvent Switch from ACN to MeOH (or vice-versa) CheckSolvent->ChangeSolvent No CheckFlowRate Is flow rate optimal? CheckSolvent->CheckFlowRate Yes ChangeSolvent->CheckFlowRate LowerFlowRate Decrease flow rate (e.g., 1.0 -> 0.7 mL/min) CheckFlowRate->LowerFlowRate No CheckTemperature Is temperature optimal? CheckFlowRate->CheckTemperature Yes LowerFlowRate->CheckTemperature AdjustTemp Decrease temperature (e.g., 40°C -> 25°C) CheckTemperature->AdjustTemp No CheckColumn Is column chemistry suitable? CheckTemperature->CheckColumn Yes AdjustTemp->CheckColumn ChangeColumn Try a different stationary phase (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn No End Resolution Improved (Rs >= 1.5) CheckColumn->End Yes ChangeColumn->End

Caption: Troubleshooting workflow for improving peak resolution.

MAPK_Pathway cluster_nucleus Cellular Compartment Ligand Bioactive Compound (e.g., p-Coumaric Acid from plant extract) Ligand->Inhibition Receptor Cell Surface Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Response Cellular Response (e.g., Anti-inflammatory effects) Transcription->Response

Caption: Plausible MAPK signaling pathway modulated by natural products.

References

Technical Support Center: LC-MS Analysis of Epipterosin L 2'-O-glucoside & Related Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Epipterosin L 2'-O-glucoside and other complex natural product glycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" encompasses all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte (e.g., this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][3][4] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[5][6] For complex molecules like glycosides, which are often analyzed in intricate biological or botanical matrices, this phenomenon is a critical challenge.[7]

Q2: What are the common sources of matrix effects in biological and botanical samples?

A2: In biological matrices such as plasma and serum, phospholipids (B1166683) are a major contributor to matrix effects, often co-extracting with analytes and causing ion suppression.[8] Other endogenous components like salts, proteins, and lipids also play a significant role.[1] In botanical extracts, pigments, sugars, and other secondary metabolites can interfere with the analysis of the target glycoside.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[2][9] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[10] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement.[10]

Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A4: While highly recommended, a SIL-IS may not always perfectly compensate for matrix effects.[11] For a SIL-IS to be effective, it must co-elute with the analyte and experience the same degree of ionization suppression or enhancement.[11][12] However, slight differences in retention time, known as the deuterium (B1214612) isotope effect, can lead to differential matrix effects between the analyte and the SIL-IS, potentially affecting the accuracy of the results.[11][13] Therefore, even when using a SIL-IS, it is crucial to minimize matrix effects through proper sample preparation and chromatographic optimization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape and/or Low Signal Intensity Matrix Effects (Ion Suppression): Co-eluting matrix components are suppressing the ionization of this compound.[1][3]1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][8][14] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate the analyte from matrix interferences.[1][5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
High Signal Variability and Poor Reproducibility Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[12][15]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to normalize for variations in matrix effects.[1][11][12] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1] 3. Standard Addition Method: This involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects in individual samples.[10][16]
In-source Fragmentation of the Glycoside Harsh Ion Source Conditions: High temperatures or voltages in the ion source can cause the glycosidic bond to break, leading to the formation of the aglycone and complicating quantification.[7][17]1. Optimize MS Source Parameters: Systematically reduce the ion source temperature, nebulizer gas flow, and capillary voltage to find the optimal conditions that maintain good ionization efficiency while minimizing fragmentation.[18] 2. Use a Softer Ionization Technique: If available, consider using a softer ionization method that imparts less energy to the molecule.
Isobaric or Isomeric Interferences Presence of Structurally Similar Compounds: Other glycosides or isomers in the matrix may have the same mass as this compound, leading to inaccurate quantification.[7]1. High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass but different elemental compositions. 2. Tandem Mass Spectrometry (MS/MS): Develop a specific Multiple Reaction Monitoring (MRM) method using unique precursor-product ion transitions for this compound to distinguish it from isomers.[7] 3. Optimize Chromatography: Improve the chromatographic resolution to separate the isomers.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the initial mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma, plant extract) using the intended sample preparation method. Spike the resulting extract with the analytical standard at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analytical standard into the blank matrix at the same concentration as Set A before the extraction process.

  • Analyze all three sets using the developed LC-MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) % = (Peak Area of Set B / Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[2]

      • An MF > 100% indicates ion enhancement.[2]

    • Recovery (RE) % = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation: The MF provides a quantitative measure of the matrix effect, while the RE assesses the efficiency of the extraction procedure.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Phospholipids from Plasma
  • Select an appropriate SPE cartridge: A mixed-mode or phospholipid removal SPE plate is often effective.[19]

  • Condition the cartridge: Follow the manufacturer's instructions, typically involving washing with methanol (B129727) followed by water.

  • Load the sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge: Wash with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute the analyte: Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects, as indicated by the matrix factor.

Sample Preparation Method Typical Matrix Factor (MF) Relative Cleanliness Reference
Protein Precipitation (PPT)0.30Low[8]
Liquid-Liquid Extraction (LLE)0.80Medium[8]
Solid-Phase Extraction (SPE)0.99High[8]

Note: The Matrix Factor is calculated as the ratio of the analyte response in the presence of the matrix to the response in a neat solution. A value closer to 1.0 (or 100%) indicates a lower matrix effect.

Visualizations

MatrixEffectTroubleshooting start Start: Inconsistent or Poor LC-MS Results check_chrom Review Peak Shape & Retention Time start->check_chrom assess_me Assess Matrix Effects (Post-Extraction Spike) check_chrom->assess_me Peak shape issues instrument_issue Investigate Instrument Performance check_chrom->instrument_issue RT shifts, etc. me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement SIL-IS or Matrix-Matched Calibrators optimize_lc->use_is re_evaluate Re-evaluate Matrix Effects use_is->re_evaluate re_evaluate->me_present Still present end End: Robust & Reliable Method re_evaluate->end Resolved no_me->instrument_issue

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepSelection start Start: Need to Reduce Matrix Effects ppt Protein Precipitation (PPT) - Fast, but 'dirty' - High Matrix Effects start->ppt For speed & simplicity lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Analyte solubility dependent start->lle For moderate cleanliness spe Solid-Phase Extraction (SPE) - Cleanest extracts - Method development required start->spe For maximum cleanliness end End: Clean Sample Extract ppt->end Least effective lle->end spe->end Most effective

Caption: Decision guide for selecting a sample preparation technique.

References

Strategies to increase the solubility of pterosin glucosides for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pterosin glucosides in bioassays.

Frequently Asked Questions (FAQs)

Q1: My pterosin glucoside won't dissolve in my aqueous bioassay buffer. What should I do?

A1: Poor aqueous solubility is a common issue for many organic compounds, including some pterosin glucosides. While some, like ptaquiloside (B1252988), are readily soluble in water, others may require formulation strategies to achieve the desired concentration for your bioassay.[1] We recommend starting with a step-wise approach:

  • Assess the pH of your buffer: Pterosin glucoside stability is pH-dependent. For instance, ptaquiloside is most stable in a pH range of 4.5 to 6.5.[2] Extreme pH values can lead to degradation, not just precipitation. Ensure your buffer is within a suitable pH range for your specific pterosin glucoside.

  • Try a co-solvent: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to first dissolve the compound, which is then diluted into the aqueous buffer.[3][4]

  • Consider cyclodextrin (B1172386) complexation: Cyclodextrins can encapsulate the pterosin glucoside, increasing its apparent water solubility.[5][6]

  • Explore nanoparticle or liposomal formulations: These advanced delivery systems can encapsulate the compound and facilitate its dispersion in aqueous media.[7]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in your bioassay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3] However, the tolerance can be cell-line dependent. It is crucial to run a vehicle control (your final assay buffer containing the same concentration of DMSO as your test samples) to ensure the observed effects are from your pterosin glucoside and not the solvent.

Q3: Can I heat my pterosin glucoside solution to improve solubility?

A3: Caution should be exercised when heating solutions of pterosin glucosides. Elevated temperatures can accelerate the degradation of these compounds.[2] For example, boiling has been shown to reduce the concentration of ptaquiloside.[2] If gentle warming is attempted, it should be done at the lowest effective temperature for the shortest possible time, and the stability of the compound under these conditions should be verified.

Q4: My pterosin glucoside appears to be degrading in solution. How can I prevent this?

A4: Degradation of pterosin glucosides, such as the hydrolysis of ptaquiloside to pterosin B, is often influenced by pH and temperature.[8] To minimize degradation:

  • Maintain the pH of your stock solutions and bioassay buffers within the known stability range for your specific pterosin glucoside (e.g., pH 4.5-6.5 for ptaquiloside).[2]

  • Prepare fresh solutions before each experiment.

  • Store stock solutions at -20°C or -80°C.[8]

  • Protect solutions from light if your pterosin glucoside is light-sensitive.

Troubleshooting Guides

Issue 1: Pterosin Glucoside Precipitation Upon Dilution in Aqueous Buffer

Workflow for Troubleshooting Precipitation

start Precipitation Observed check_dmso Is the initial stock solution in 100% DMSO clear? start->check_dmso sonicate Sonicate the stock solution. check_dmso->sonicate No lower_conc Lower the final concentration in the bioassay. check_dmso->lower_conc Yes sonicate->check_dmso inc_dmso Slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Run vehicle control. lower_conc->inc_dmso end_precip Issue Resolved lower_conc->end_precip If effective cyclodextrin Use cyclodextrins to enhance solubility. inc_dmso->cyclodextrin inc_dmso->end_precip If effective cyclodextrin->end_precip end_unresolved Issue Persists: Consider alternative strategies cyclodextrin->end_unresolved If ineffective

Caption: Troubleshooting workflow for pterosin glucoside precipitation.

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

Logical Relationship for Investigating Inconsistent Results

inconsistent_results Inconsistent Bioassay Results solubility Incomplete Solubilization inconsistent_results->solubility degradation Compound Degradation inconsistent_results->degradation pipetting Pipetting Errors inconsistent_results->pipetting assay_conditions Assay Condition Variability inconsistent_results->assay_conditions Check for precipitates Check for precipitates solubility->Check for precipitates Verify stock concentration Verify stock concentration solubility->Verify stock concentration Analyze for degradation products (e.g., pterosin B) Analyze for degradation products (e.g., pterosin B) degradation->Analyze for degradation products (e.g., pterosin B) Check pH and temperature of solutions Check pH and temperature of solutions degradation->Check pH and temperature of solutions

Caption: Investigating sources of inconsistent bioassay results.

Quantitative Data Summary

While specific solubility data for a wide range of pterosin glucosides is limited in the literature, the following table provides a summary of known solubility characteristics and the expected improvements with different strategies, generalized from data on ptaquiloside and other poorly soluble glycosides.

StrategySolvent/VehicleExpected Solubility EnhancementRemarks
Baseline WaterPtaquiloside is readily soluble.[1] Other pterosin glucosides may have lower solubility.Solubility is highly dependent on the specific pterosin aglycone and the position of the glycosidic bond.
Co-solvents 0.5% DMSO in aqueous bufferCan significantly increase the achievable concentration in bioassays.[3]Final concentration is limited by solvent toxicity.
pH Adjustment Aqueous buffer pH 4.5-6.5Optimizes stability, which is crucial for maintaining a soluble concentration of the active compound.[2]Outside this range, degradation can occur, leading to a loss of the parent compound.
Cyclodextrins Aqueous solution with HP-β-CDCan increase aqueous solubility by several fold (e.g., 9-fold for hyperoside).[9]The degree of enhancement depends on the fit of the pterosin glucoside within the cyclodextrin cavity.
Chemical Modification N/ACan dramatically increase water solubility (e.g., >1000-fold for a succinyl glucoside derivative of luteolin).[10]Requires synthesis of new chemical entities.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

Objective: To prepare a stock solution of a pterosin glucoside in DMSO and dilute it into an aqueous bioassay buffer.

Materials:

  • Pterosin glucoside

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous bioassay buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of the pterosin glucoside in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the stock solution to ensure it is clear and free of any precipitate.

  • Serially dilute the stock solution in the aqueous bioassay buffer to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains low (e.g., ≤ 0.5%).

  • Prepare a vehicle control by diluting the same volume of DMSO into the bioassay buffer as used for the highest concentration of the pterosin glucoside.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

Objective: To prepare a pterosin glucoside-cyclodextrin inclusion complex to increase its solubility in aqueous solutions.

Materials:

  • Pterosin glucoside

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).

  • Add the pterosin glucoside powder to the HP-β-CD solution in a 1:1 molar ratio as a starting point.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Protect from light if the compound is light-sensitive.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized pterosin glucoside in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[1][11]

Signaling Pathway and Experimental Workflow Diagrams

General Workflow for Bioassay Preparation with a Poorly Soluble Pterosin Glucoside

start Start: Pterosin Glucoside Powder stock_prep Prepare High-Concentration Stock (e.g., in 100% DMSO) start->stock_prep solubility_check Check for Complete Dissolution stock_prep->solubility_check solubility_check->stock_prep Precipitate working_sol Prepare Intermediate/Working Solutions (Dilute in buffer) solubility_check->working_sol Clear Solution final_dilution Final Dilution in Assay Plate working_sol->final_dilution incubation Incubate with Cells/Target final_dilution->incubation readout Assay Readout incubation->readout

Caption: Workflow for preparing pterosin glucosides for bioassays.

Conceptual Diagram of Cyclodextrin-Mediated Solubilization

cluster_0 Poorly Soluble State cluster_1 Solubilization Process cluster_2 Soluble State Pterosin Pterosin Glucoside CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Pterosin->CD Complexation Complex Inclusion Complex (Enhanced Water Solubility) CD->Complex

Caption: Cyclodextrin encapsulation of a pterosin glucoside.

References

Minimizing degradation of Epipterosin L 2'-O-glucoside during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Epipterosin L 2'-O-glucoside during extraction and storage. The following information is compiled from scientific literature and data on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural sesquiterpenoid glucoside. Like many natural glycosides, it is susceptible to degradation, which can be accelerated by factors such as improper pH, elevated temperature, and enzymatic activity during extraction and storage.[1] Degradation can lead to a loss of the compound's biological activity and the formation of impurities, compromising experimental results and the therapeutic potential of derived products.

Q2: What are the primary pathways of degradation for this compound?

While specific degradation pathways for this compound are not extensively documented, based on related pterosin glucosides, a primary degradation pathway is the hydrolysis of the glycosidic bond.[2][3][4] This process is catalyzed by acidic or basic conditions and elevated temperatures, resulting in the cleavage of the glucose molecule to yield the aglycone, Epipterosin L. Enzymatic hydrolysis by glucosidases present in the plant material can also contribute significantly to degradation during extraction.

Q3: What are the general recommendations for the extraction of this compound?

To minimize degradation during extraction, it is recommended to use a buffered solvent system and maintain low temperatures. The use of aqueous organic solvents, such as ethanol (B145695) or methanol (B129727), is common for extracting glucosides.[5][6] The addition of antioxidants can also be considered to prevent oxidative degradation. A general workflow should involve rapid processing of fresh or properly stored plant material to minimize enzymatic activity.

Q4: How should I store my this compound samples?

For long-term storage, pure this compound powder should be kept at -20°C or below in a tightly sealed, light-resistant container. If dissolved in a solvent, it should be stored at -80°C.[2] For short-term storage of extracts, refrigeration at 2-8°C is recommended, although stability should be monitored. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in extract Degradation during extraction: pH of the extraction solvent may be too high or too low. Temperature may be too high, accelerating hydrolysis.- Use a buffered extraction solvent with a pH between 5.0 and 6.5. - Perform the extraction at a low temperature (e.g., 4°C) or on ice. - Minimize extraction time.
Inefficient extraction: The solvent may not be optimal for solubilizing the compound.- Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50-80%). - Consider alternative solvents like ethyl acetate (B1210297) or n-butanol for partitioning.[5][7]
Presence of degradation products (e.g., Epipterosin L aglycone) in the final extract Hydrolysis: Acidic or basic conditions, or enzymatic activity during extraction.- Ensure the pH of all solutions is within the stable range. - Consider blanching the plant material briefly before extraction to deactivate enzymes. - Add a glucosidase inhibitor to the extraction buffer.
Loss of compound during storage Improper storage conditions: Exposure to light, elevated temperatures, or non-optimal pH in solvent.- Store extracts and purified compound at or below -20°C.[2] - Use amber vials or wrap containers in foil to protect from light. - If in solution, ensure the solvent is buffered to a stable pH.
Variability in quantification results Inconsistent extraction or sample degradation: Differences in extraction time, temperature, or storage conditions between samples.- Standardize all extraction and storage protocols. - Analyze samples as quickly as possible after extraction. - Use an internal standard for HPLC analysis to correct for variations.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is a general guideline based on methods for related pterosin glucosides and should be optimized for your specific plant material.

  • Sample Preparation:

    • Use fresh plant material immediately after harvesting or material that has been flash-frozen in liquid nitrogen and stored at -80°C.

    • Grind the frozen plant material to a fine powder under liquid nitrogen to prevent enzymatic activity.

  • Extraction:

    • Prepare an extraction buffer of 70% aqueous ethanol (v/v) buffered to pH 6.0 with a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer).

    • Add the powdered plant material to the pre-chilled extraction buffer at a 1:10 solid-to-solvent ratio (w/v).

    • Perform the extraction at 4°C with constant stirring for 2-4 hours.

    • Alternatively, use ultrasonication in a cold bath for 30-60 minutes to enhance extraction efficiency while maintaining a low temperature.

  • Purification:

    • Centrifuge the extract at 4,000 x g for 15 minutes at 4°C to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter.

    • For further purification, the crude extract can be concentrated under reduced pressure at a temperature not exceeding 40°C.

    • The concentrated extract can then be subjected to liquid-liquid partitioning with n-butanol or further chromatographic purification.[5]

Protocol 2: HPLC-UV Analysis of this compound

This is a general method for the quantification of pterosin glucosides and should be validated for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Start with a low percentage of solvent B and gradually increase to elute the compound. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor in the range of 220-300 nm, as pterosins typically show absorbance in this region.[5]

  • Quantification: Use a calibration curve generated from a purified standard of this compound.

Visualizations

ExtractionWorkflow PlantMaterial Fresh or Frozen Plant Material Grinding Grind in Liquid N2 PlantMaterial->Grinding Extraction Extraction with Buffered 70% Ethanol (pH 6.0, 4°C) Grinding->Extraction Centrifugation Centrifugation (4000 x g, 15 min, 4°C) Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Concentration (<40°C) CrudeExtract->Concentration Purification Further Purification (e.g., Partitioning, Chromatography) Concentration->Purification FinalProduct Purified Epipterosin L 2'-O-glucoside Purification->FinalProduct

Caption: Experimental workflow for the extraction of this compound.

DegradationPathway cluster_conditions Degradation Factors High Temperature High Temperature Hydrolysis Hydrolysis of Glycosidic Bond High Temperature->Hydrolysis Non-optimal pH Non-optimal pH Non-optimal pH->Hydrolysis Enzymes (Glucosidases) Enzymes (Glucosidases) Enzymes (Glucosidases)->Hydrolysis EpipterosinGlucoside This compound EpipterosinGlucoside->Hydrolysis EpipterosinL Epipterosin L (Aglycone) Hydrolysis->EpipterosinL Glucose Glucose Hydrolysis->Glucose

Caption: Postulated degradation pathway of this compound.

References

Technical Support Center: Optimization of Enzyme-Assisted Extraction for Glycosidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzyme-assisted extraction (EAE) of glycosidic compounds.

Troubleshooting Guide

This section addresses common problems that may arise during the EAE of glycosides, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Glycosidic Compounds Incomplete Cell Wall Degradation: The enzyme cocktail may not be optimal for the specific plant matrix.- Enzyme Selection: Use a combination of enzymes like cellulases, pectinases, and hemicellulases to achieve synergistic degradation of the plant cell wall.[1][2][3] - Enzyme Concentration: Optimize the enzyme concentration; too low a concentration will result in incomplete hydrolysis, while an excessively high concentration may not significantly improve yield and increases cost.[4][5] - Particle Size: Ensure the plant material is ground to a fine powder to increase the surface area available for enzymatic action.[6]
Suboptimal Extraction Parameters: Incorrect temperature, pH, or extraction time can reduce enzyme activity and extraction efficiency.- Parameter Optimization: Systematically optimize critical parameters such as temperature, pH, and incubation time.[4][6][7] Response Surface Methodology (RSM) can be employed for efficient optimization.[4] - Enzyme Inactivation: After extraction, the enzyme must be deactivated, typically by heating, to prevent further unwanted reactions.[4]
Enzymatic Degradation of Target Glycosides: Some enzymes, particularly β-glucosidases, can cleave the glycosidic bond, converting the glycoside to its aglycone.- Enzyme Specificity: Select enzymes with high activity towards cell wall polysaccharides but low activity towards the target glycoside.[3] - Control Incubation Time: A shorter incubation time may be sufficient to break down the cell wall without significant degradation of the target compound.[5]
Extract is a Sticky, Dark-Colored Mass Co-extraction of Contaminants: The presence of pigments (chlorophylls), phenolic compounds, tannins, lipids, waxes, and polysaccharides is common in crude plant extracts.[8]- Pre-Extraction Defatting: Wash the dried, powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and waxes before the main extraction.[8] - Purification: Employ purification techniques such as solid-phase extraction (SPE) or column chromatography to remove unwanted compounds.[8]
Poor Separation During Chromatography Similar Polarities of Compounds: Contaminants may have similar polarities to the target glycosidic compounds, making separation difficult.[8]- Optimize Mobile Phase: A systematic optimization of the solvent system for chromatography is crucial. A shallow gradient can improve the separation of compounds with similar retention factors.[8] - Alternative Stationary Phase: If silica (B1680970) gel is ineffective, consider other stationary phases like alumina (B75360) or reverse-phase C18.[8] - Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution.[8]
Inconsistent Results Between Batches Variability in Plant Material: The biochemical composition of plant materials can vary depending on harvesting time, growing conditions, and storage.- Standardize Plant Material: Use plant material from the same source and harvest time. Ensure consistent drying and storage conditions.
Inconsistent Experimental Conditions: Minor variations in pH, temperature, or enzyme activity can lead to significant differences in extraction yield.- Precise Control: Calibrate instruments regularly and carefully control all experimental parameters. - Enzyme Activity Assay: Verify the activity of new batches of enzymes before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of EAE for glycosidic compounds.

Q1: What are the most critical parameters to optimize for enzyme-assisted extraction of glycosides?

A1: The most critical parameters to optimize are enzyme type and concentration, temperature, pH, and extraction time.[4][7] The optimal conditions are highly dependent on the specific plant material and the target glycosidic compounds.[7]

Q2: Which enzymes are most effective for extracting glycosides?

A2: A mixture of enzymes is often more effective than a single enzyme.[6] The most commonly used enzymes are carbohydrases that degrade the plant cell wall, such as:

  • Cellulases: Break down cellulose.[3]

  • Pectinases: Degrade pectin (B1162225).[3]

  • Hemicellulases: Hydrolyze hemicellulose.[3]

  • β-Glucosidases: While they can enhance the release of aglycones, they can also cleave the desired glycosidic bond and should be used cautiously.[3][9]

Q3: How can I prevent the degradation of my target glycoside during extraction?

A3: Glycosidic bonds can be susceptible to both enzymatic and acid hydrolysis.[8] To prevent degradation:

  • Control Endogenous Enzymes: Deactivate endogenous plant enzymes immediately after harvesting by drying the material or by performing the extraction with boiling alcohol.[8]

  • Neutral pH: Ensure the pH of your extraction solvent is neutral to avoid acid hydrolysis.[8]

  • Careful Selection of Exogenous Enzymes: Choose enzymes that target cell wall components without degrading the glycoside of interest.

  • Enzyme Deactivation: After the enzymatic treatment, promptly deactivate the enzymes by heating the mixture (e.g., 95°C for 10 minutes).[4]

Q4: What are the advantages of enzyme-assisted extraction over conventional solvent extraction methods?

A4: EAE offers several advantages, including:

  • Higher Yield: EAE can significantly increase the extraction yield compared to conventional methods.[10][11]

  • Greener Technology: It is an environmentally friendly method that often uses water as a solvent and operates under milder conditions, reducing energy consumption.[3][12]

  • Higher Purity: By selectively degrading the cell wall, EAE can lead to a cleaner extract with fewer impurities.

  • Preservation of Bioactivity: The mild conditions of EAE help to preserve the biological activity of the extracted compounds.[3]

Experimental Protocols

General Protocol for Enzyme-Assisted Extraction of Glycosidic Compounds

This protocol provides a general framework that should be optimized for specific applications.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature to inactivate endogenous enzymes.[8]

    • Grind the dried material to a fine powder (e.g., to pass through a 0.5 mm sieve) to increase the surface area for enzymatic reaction.[13]

  • Enzymatic Pre-treatment/Extraction:

    • Suspend the powdered plant material in a suitable buffer at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).[4][8]

    • Adjust the pH of the suspension to the optimum for the selected enzyme(s).[4]

    • Add the enzyme or enzyme mixture at the optimized concentration (e.g., 0.5-3% v/w or a specific number of units per gram of sample).[4][5]

    • Incubate the mixture at the optimal temperature with constant agitation for the determined extraction time.[5]

  • Enzyme Inactivation:

    • After incubation, heat the mixture to deactivate the enzymes (e.g., 95°C for 10 minutes).[4]

  • Extraction and Recovery:

    • Separate the liquid extract from the solid residue by filtration or centrifugation.[4]

    • The extraction can be repeated on the residue to maximize yield.[8]

    • Combine the liquid fractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C.[8]

  • Purification (Optional):

    • The crude extract can be further purified using techniques like liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography.[8]

Quantitative Data Summary

The following tables summarize optimal conditions for EAE of glycosidic compounds from various plant sources as reported in the literature.

Table 1: Optimal Conditions for Enzyme-Assisted Extraction of Flavonoid Glycosides

Plant MaterialTarget Compound(s)Enzyme(s)Temperature (°C)pHTime (h)Enzyme Conc.Yield/Result
Sea Buckthorn LeavesTotal Phenolic CompoundsViscozyme L454.93.251% v/w28.90 g/100 g DW extract yield[4]
Corn HusksTotal FlavonoidsCellulase--2.020.41 g/100 g~1.3 g/100 g DW[10]
Pinus koraiensis Nut-Coated FilmFlavonoidsCellulase554.5290 U/g3.37% yield[14]
Prunus nepalensis L.AnthocyaninsCellulase45.6-3.9812.9% E/S9.89 mg C3G eq/g dm[13]
MulberryAnthocyanins-4040.3338.46 U/g27.90 mg/100 g (in Morus nigra)[5]

Visualizations

EAE_Workflow cluster_prep Sample Preparation cluster_extraction Enzymatic Extraction cluster_downstream Downstream Processing start Plant Material drying Drying start->drying Inactivate endogenous enzymes grinding Grinding drying->grinding Increase surface area suspension Suspension in Buffer grinding->suspension ph_adjust pH Adjustment suspension->ph_adjust enzyme_add Enzyme Addition ph_adjust->enzyme_add incubation Incubation (Temp & Time Control) enzyme_add->incubation inactivation Enzyme Inactivation (Heating) incubation->inactivation separation Filtration/ Centrifugation inactivation->separation concentration Concentration (Rotary Evaporation) separation->concentration purification Purification (Chromatography) concentration->purification final_product Purified Glycosides purification->final_product

Caption: General workflow for enzyme-assisted extraction of glycosidic compounds.

Troubleshooting_Logic start Low Glycoside Yield? cause1 Incomplete Cell Wall Degradation? start->cause1 Yes cause2 Suboptimal Parameters? start->cause2 No Check Next sol1a Optimize Enzyme Cocktail (Cellulase, Pectinase, etc.) cause1->sol1a Yes sol1b Optimize Enzyme Concentration cause1->sol1b Yes sol1c Reduce Particle Size cause1->sol1c Yes sol2 Optimize Temperature, pH, and Time (RSM) cause2->sol2 Yes cause3 Glycoside Degradation? cause2->cause3 No Check Next sol3a Ensure Neutral pH cause3->sol3a Yes sol3b Control Incubation Time cause3->sol3b Yes sol3c Prompt Enzyme Inactivation cause3->sol3c Yes

Caption: Troubleshooting logic for addressing low glycoside yield in EAE.

References

Validation & Comparative

Comparative analysis of Epipterosin L 2'-O-glucoside with other pterosin compounds like Pterosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Epipterosin L 2'-O-glucoside and Pterosin B, two members of the pterosin family of sesquiterpenoids. While research on Pterosin B has elucidated many of its biological activities, data on this compound remains limited. This document synthesizes the available experimental data to offer a comparative perspective, highlighting the potential influence of glycosylation on the bioactivity of the pterosin scaffold.

Chemical Structures

This compound is a glycosylated form of a pterosin L derivative, characterized by the attachment of a glucose molecule. It is a natural sesquiterpenoid found in the rhizomes of Cibotium barometz.

Pterosin B is a well-studied pterosin compound, an indanone derivative, that has been isolated from various ferns, including Pteridium aquilinum.

Comparative Biological Activity

Direct comparative studies on the full range of biological activities of this compound and Pterosin B are not yet available in the scientific literature. However, existing data on a closely related pterosin L glycoside provides valuable insight into the potential effects of glycosylation.

Cytotoxicity

A key area where a direct comparison can be drawn is in cytotoxic activity. A study comparing the cytotoxicity of (2R,3R)-pterosin L 3-O-β-D-glucopyranoside, a compound structurally similar to this compound, with its aglycone counterpart, pterosin B, revealed a significant increase in potency against the human leukemia (HL-60) cell line.[1][2][3][4]

Table 1: Comparative Cytotoxicity against HL-60 Cells [2][3][4]

CompoundIC₅₀ (µg/mL)IC₅₀ (µM) *
(2R,3R)-pterosin L 3-O-β-D-glucopyranoside3.78.68
Pterosin B8.739.86

*Calculated based on molecular weights: (2R,3R)-pterosin L 3-O-β-D-glucopyranoside (426.46 g/mol ) and Pterosin B (218.29 g/mol )

This data suggests that the addition of a glucoside moiety can more than double the cytotoxic potency of the pterosin scaffold against this cancer cell line.

Anti-Inflammatory Activity

While direct comparative data for this compound is unavailable, Pterosin B has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response. The potential anti-inflammatory activity of this compound remains an area for future investigation.

Enzyme Inhibition

Pterosin B has demonstrated inhibitory activity against several enzymes implicated in disease pathogenesis. Notably, it has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting its potential as a multi-target agent for Alzheimer's disease.

Table 2: Enzyme Inhibitory Activity of Pterosin B

EnzymeIC₅₀ (µM)
BACE129.6
Acetylcholinesterase (AChE)16.2
Butyrylcholinesterase (BChE)48.1

The effect of glycosylation on the enzyme inhibitory profile of pterosins is not yet established, and further research is needed to determine if this compound shares or exceeds the inhibitory activities of Pterosin B.

Signaling Pathways

Pterosin B

Pterosin B has been shown to modulate several key signaling pathways, contributing to its diverse biological effects:

  • Sik3 Signaling: Pterosin B is an inhibitor of Salt-inducible kinase 3 (Sik3) signaling, which plays a role in preventing chondrocyte hypertrophy and may be beneficial in the context of osteoarthritis.

  • RORα-SRC2 Signaling: In hepatic gluconeogenic programs, Pterosin B has been found to have multiple targets, including coenzyme Q in the Retinoic acid receptor-related orphan receptor alpha (RORα)-Steroid receptor coactivator 2 (SRC2) signaling complex.

  • PKC-ERK-NF-κB Pathway: In the context of cardiomyocyte hypertrophy, Pterosin B has been shown to inhibit the Protein Kinase C (PKC) - Extracellular signal-regulated kinase (ERK) - Nuclear factor kappa B (NF-κB) signaling pathway.

PterosinB_Signaling cluster_Sik3 Sik3 Signaling cluster_RORa RORα-SRC2 Signaling cluster_PKC PKC-ERK-NF-κB Pathway PterosinB1 Pterosin B Sik3 Sik3 PterosinB1->Sik3 inhibits ChondrocyteHypertrophy Chondrocyte Hypertrophy Sik3->ChondrocyteHypertrophy promotes PterosinB2 Pterosin B CoQ Coenzyme Q PterosinB2->CoQ impairs cycle RORa_SRC2 RORα-SRC2 Complex CoQ->RORa_SRC2 modulates Gluconeogenesis Gluconeogenesis RORa_SRC2->Gluconeogenesis regulates PterosinB3 Pterosin B PKC PKC PterosinB3->PKC inhibits ERK ERK PKC->ERK NFkB NF-κB ERK->NFkB CardiomyocyteHypertrophy Cardiomyocyte Hypertrophy NFkB->CardiomyocyteHypertrophy promotes

Signaling Pathways Modulated by Pterosin B
This compound

Currently, there is no published data on the specific signaling pathways modulated by this compound. This represents a significant knowledge gap and a promising area for future research. The enhanced cytotoxicity of the glycosylated form suggests that it may interact with cellular targets and signaling cascades with higher affinity or in a different manner than its aglycone counterpart.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or Pterosin B) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add test compounds and controls seed_cells->add_compounds incubate1 Incubate for 48-72 hours add_compounds->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Experimental Workflow for MTT Cytotoxicity Assay
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as xanthine (B1682287) oxidase, AChE, or BACE1.

Principle: The activity of an enzyme is measured in the presence and absence of an inhibitor. The rate of the enzymatic reaction, typically monitored by a change in absorbance or fluorescence, is used to determine the extent of inhibition.

Protocol:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the buffer, substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the enzyme to the mixture.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare buffer, substrate, and inhibitor solutions start->prepare_reagents add_to_plate Add reagents and inhibitor to microplate prepare_reagents->add_to_plate initiate_reaction Add enzyme to initiate reaction add_to_plate->initiate_reaction measure_kinetics Measure absorbance/fluorescence over time initiate_reaction->measure_kinetics calculate_rates Calculate initial reaction rates measure_kinetics->calculate_rates determine_inhibition Determine % inhibition and IC50 calculate_rates->determine_inhibition end End determine_inhibition->end

General Workflow for Enzyme Inhibition Assay

Conclusion and Future Directions

The available data, though limited, suggests that glycosylation of the pterosin scaffold, as seen in pterosin L glycosides, can significantly enhance its cytotoxic potential. Pterosin B has been established as a multi-target compound with a range of biological activities, including anti-inflammatory and enzyme-inhibitory effects, mediated through the modulation of several key signaling pathways.

A significant knowledge gap remains concerning the biological profile of this compound. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this compound to establish a complete biological profile.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and Pterosin B across a panel of assays to definitively quantify the impact of glycosylation.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand the molecular basis of its activity.

Such studies will be crucial in determining the therapeutic potential of this compound and other pterosin glycosides as novel drug candidates.

References

Validating the Biological Activity of Epipterosin L 2'-O-glucoside: A Comparative Analysis of Synthetic vs. Naturally Sourced Forms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the available data regarding the biological activity and synthesis of Epipterosin L 2'-O-glucoside. At present, no direct comparative studies have been published that evaluate the performance of synthetically produced versus naturally sourced this compound. Furthermore, there is a notable absence of detailed experimental data on the specific biological functions of this compound, precluding the creation of a quantitative comparison guide.

This compound is a known natural sesquiterpenoid.[][2][3] It has been identified and isolated from the rhizomes of the fern Cibotium barometz (L.) J.Sm.[][3] While this plant has a history of use in traditional medicine and various extracts of Cibotium barometz have been studied for their biological effects, the specific activities of its individual components, including this compound, are not well-documented in publicly accessible research.

Natural Source and General Activities of Cibotium barometz

Cibotium barometz, the natural source of this compound, is a medicinal plant that has been traditionally used for its purported health benefits.[4] Scientific investigations into the rhizomes of this fern have indicated a range of biological activities, including:

  • Anti-inflammatory properties : Extracts of Cibotium barometz have demonstrated anti-inflammatory effects, which are attributed to the presence of various bioactive compounds.[4]

  • Antioxidant activity : The rhizomes have been shown to possess antioxidant constituents capable of scavenging free radicals.

  • Antimicrobial effects : Certain extracts from the rhizome hairs have exhibited activity against bacteria and fungi.

It is plausible that this compound contributes to the overall bioactivity of Cibotium barometz extracts. However, without specific studies on the isolated compound, its individual contribution remains unknown.

Research on Related Pterosin Compounds

While data on this compound is scarce, research on other related pterosin compounds, such as Pterosin A, has been conducted. Studies on Pterosin A have revealed potential therapeutic effects, including:

  • Antidiabetic properties : Pterosin A has been shown to improve hyperglycemia and glucose intolerance in diabetic mouse models.[5][6] It may exert these effects by enhancing glucose uptake in muscle cells and inhibiting glucose production in the liver.[5][7]

It is important to emphasize that these findings on Pterosin A cannot be directly extrapolated to this compound, as minor structural differences can lead to significant changes in biological activity.

The Challenge of a Comparative Analysis

The core requirement of a comparison guide is the availability of quantitative data from standardized experiments. For this compound, this foundational information is currently missing from the scientific literature. There are no published methods for the chemical synthesis of this compound, which is a prerequisite for producing a synthetic version to compare against the natural isolate.

Consequently, key comparative metrics such as IC50 or EC50 values from cytotoxicity, anti-inflammatory, or other bioassays are not available for either form of the compound. This absence of data makes it impossible to construct the requested data tables and experimental protocols.

Future Outlook

To enable a future comparative analysis of synthetic versus natural this compound, the following research would be necessary:

  • Isolation and Characterization : Detailed studies to isolate sufficient quantities of this compound from Cibotium barometz and fully characterize its structure and purity.

  • Biological Screening : Comprehensive screening of the biological activities of the natural compound in various in vitro and in vivo models.

  • Development of a Synthetic Route : The establishment of a reliable and scalable chemical synthesis for this compound.

  • Comparative Biological Evaluation : Head-to-head studies comparing the biological activity of the synthetic and natural forms using validated assays.

Until such research is conducted and published, a meaningful and data-driven comparison of the biological activity of synthetic versus naturally sourced this compound remains beyond the scope of current scientific knowledge.

Experimental Workflow for Future Validation

Should the necessary foundational research be completed, a logical workflow for comparing the biological activities of natural and synthetic this compound could be visualized as follows:

G cluster_0 Source Material cluster_1 Compound Preparation cluster_2 Characterization & Purity Assessment cluster_3 Comparative Biological Assays cluster_4 Data Analysis & Conclusion Natural Natural Source (Cibotium barometz) Isolation Isolation & Purification Natural->Isolation Synthetic Chemical Synthesis Purification_Synth Purification Synthetic->Purification_Synth QC Structural & Purity Analysis (NMR, MS, HPLC) Isolation->QC Purification_Synth->QC InVitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) QC->InVitro InVivo In Vivo Models (if applicable) QC->InVivo Analysis Quantitative Comparison (e.g., IC50, EC50) InVitro->Analysis InVivo->Analysis Conclusion Equivalence Assessment Analysis->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Epipterosin L 2'-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of natural products is paramount in drug discovery and development. This guide provides a comparative analysis of two primary analytical methods for the quantification of Epipterosin L 2'-O-glucoside, a sesquiterpenoid of interest. The cross-validation of analytical methods is a critical process to ensure data reliability and consistency, particularly when transferring methods between laboratories or scaling up for high-throughput analysis.

This document outlines a comparative scenario between a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The presented data and protocols are representative of the performance characteristics expected for the analysis of sesquiterpene glycosides.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of the two analytical methods for the quantification of this compound. This data facilitates an objective comparison of their capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (R²) > 0.999> 0.9995
Range (µg/mL) 1.0 - 2500.1 - 100
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 100.7%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.350.04
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 208

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established analytical principles for the quantification of sesquiterpene glycosides.[1][2][3]

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program: 0-15 min, 20-60% A; 15-18 min, 60-90% A; 18-20 min, 20% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are generated through serial dilution of the stock solution with the initial mobile phase composition. Plant extracts or other sample matrices would require a validated extraction and clean-up procedure, such as solid-phase extraction (SPE), prior to analysis.[3][4]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Gradient Program: 0-5 min, 15-70% A; 5-6 min, 70-95% A; 6-8 min, 15% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards would be determined and optimized.

  • Sample Preparation: Similar to the HPLC-UV method, but with potential for further dilution due to the higher sensitivity of the LC-MS/MS system. A suitable internal standard should be used to ensure accuracy and precision.[3]

Mandatory Visualizations

CrossValidationWorkflow cluster_method_A Method A: HPLC-UV cluster_method_B Method B: LC-MS/MS cluster_comparison Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Compare Results (e.g., Bland-Altman plot, t-test) A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare decision Decision: Methods are equivalent and interchangeable? compare->decision

A typical workflow for the cross-validation of two analytical methods.

MethodSelectionPathway start Start: Quantification of This compound sensitivity_req High Sensitivity Required? (e.g., trace levels, limited sample) start->sensitivity_req specificity_req High Specificity Required? (e.g., complex matrix) sensitivity_req->specificity_req No lc_msms Method B: LC-MS/MS - Highly Sensitive - Highly Specific - Faster Run Time sensitivity_req->lc_msms Yes throughput_req High Throughput Required? specificity_req->throughput_req No specificity_req->lc_msms Yes hplc_uv Method A: HPLC-UV - Robust - Cost-effective throughput_req->hplc_uv No throughput_req->lc_msms Yes

A decision-making pathway for selecting the appropriate analytical method.

References

A Comparative Analysis of the Bioactivity of Epipterosin L 2'-O-glucoside and its Aglycone, Epipterosin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative overview of the potential bioactivity of Epipterosin L 2'-O-glucoside and its aglycone, Epipterosin L. Epipterosin L is a sesquiterpenoid belonging to the pterosin class, compounds typically isolated from ferns such as Cibotium barometz. The addition of a glucose moiety to create this compound can significantly alter its physicochemical properties and, consequently, its biological activity.

While direct comparative experimental data for this compound and Epipterosin L is not extensively available in current literature, this guide synthesizes information from studies on closely related pterosins and the general principles of glycosylation to provide a predictive comparison.

Data Presentation: A Comparative Overview

The following tables summarize the potential bioactivities of Epipterosin L and the anticipated modulatory effects of glycosylation, based on data from related pterosin compounds.

Table 1: Hypothetical Comparison of In Vitro Cytotoxicity

CompoundTarget Cell LinePredicted IC50 (µM)Reference Activity
Epipterosin L (Aglycone)Human Cancer Cell Line (e.g., HeLa, HepG2)15 - 30Based on general pterosin activity
This compoundHuman Cancer Cell Line (e.g., HeLa, HepG2)5 - 15Glycosylation may enhance cytotoxicity

Note: These are predicted values based on the trend that glycosylation can increase the cytotoxic potential of pterosins. Actual values would require experimental validation.

Table 2: Potential Anti-inflammatory and Neuroprotective Effects

Bioactivity AssayEpipterosin L (Aglycone)This compoundGeneral Observation on Pterosins
Anti-inflammatory
Inhibition of Nitric Oxide (NO) ProductionPotentially ActiveActivity may be modulatedPterosin A has shown to reduce NO production.
Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Potentially ActiveActivity may be modulatedPterosin B has demonstrated anti-inflammatory properties.
Neuroprotection
Protection against glutamate-induced excitotoxicityPotentially ActiveActivity may be modulatedPterosin B has shown significant neuroprotective effects.[1]

Experimental Protocols

To empirically determine and compare the bioactivities of Epipterosin L and its glucoside, the following experimental protocols would be essential.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of Epipterosin L or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound and LPS Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of Epipterosin L or its glucoside for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-only treated wells.

Mandatory Visualization

Hypothetical Signaling Pathway for Pterosin-Mediated Bioactivity

The following diagram illustrates a potential signaling pathway through which pterosins like Epipterosin L may exert their biological effects, such as anti-inflammatory and neuroprotective activities. It is hypothesized that pterosins could modulate key signaling nodes like the AMPK and Nrf2 pathways.

Pterosin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Cellular Stress Cellular Stress Pterosin Pterosin AMPK AMPK Pterosin->AMPK Nrf2 Nrf2 Pterosin->Nrf2 Anti-inflammatory Effects Anti-inflammatory Effects AMPK->Anti-inflammatory Effects HO-1 HO-1 Nrf2->HO-1 Keap1 Keap1 Keap1->Nrf2 Neuroprotection Neuroprotection HO-1->Neuroprotection Bioactivity_Workflow Start Start Compound_Preparation Prepare Stock Solutions (Aglycone & Glucoside) Start->Compound_Preparation Treatment Treat Cells with Compounds Compound_Preparation->Treatment Cell_Culture Culture Target Cell Lines Cell_Culture->Treatment Assay_Selection Select Bioactivity Assays (e.g., Cytotoxicity, Anti-inflammatory) Assay_Selection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Measure Biological Endpoint Incubation->Data_Collection Data_Analysis Analyze Data & Calculate IC50 / EC50 Data_Collection->Data_Analysis Comparison Compare Bioactivity of Aglycone vs. Glucoside Data_Analysis->Comparison

References

Unveiling the Molecular Architecture: A Comparative Guide to the 2D NMR-Based Structure Confirmation of Epipterosin L 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of Epipterosin L 2'-O-glucoside, a natural sesquiterpenoid glycoside. We present detailed experimental protocols, comparative data, and visualizations to objectively assess the power of 2D NMR in relation to other analytical methods.

This compound, a sesquiterpenoid isolated from the rhizomes of Cibotium barometz (L.) J.Sm., possesses a complex stereochemistry and a glycosidic linkage that necessitate advanced analytical techniques for definitive structural confirmation.[1] While 1D NMR provides initial insights, 2D NMR spectroscopy is indispensable for establishing the precise connectivity and spatial arrangement of atoms within the molecule.

Deciphering the Connectivity: A Deep Dive into 2D NMR Techniques

Modern NMR spectroscopy offers a suite of two-dimensional experiments that are instrumental in the structural elucidation of complex organic molecules, often requiring less than 1 mg of sample.[2] For this compound, a combination of COSY, HSQC, HMBC, and NOESY experiments provides a complete picture of its molecular framework.

Table 1: Key 2D NMR Correlations for the Structural Confirmation of this compound (Predicted based on analogues)

Correlation Type Key Cross-Peaks Structural Information Deduced
COSY H-2' / H-3'Spin system of the pterosin aglycone
H-1'' / H-2''Spin system of the glucose moiety
HSQC δH / δCDirect one-bond proton-carbon correlations, confirming assignments
HMBC H-1'' / C-2'Crucial for confirming the glycosidic linkage point
H-10 / C-1, C-2, C-11Connectivity within the pterosin core
H-14 / C-13Confirmation of methyl group attachment
NOESY H-10 / H-3'Spatial proximity, confirming stereochemistry of the pterosin moiety
H-1'' / H-2'Through-space correlation supporting the glycosidic linkage

Note: The chemical shift values are dependent on the solvent and experimental conditions. The correlations listed are based on the analysis of structurally similar pterosin glycosides.

dot

G Workflow for 2D NMR-Based Structure Confirmation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation A Isolation & Purification of This compound B Dissolution in Deuterated Solvent (e.g., DMSO-d6) A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) C->D E Spectral Processing & Peak Picking D->E F Assignment of Proton & Carbon Signals E->F G Analysis of 2D Correlations (Connectivity & Spatial Proximity) F->G H Structure Confirmation G->H

Caption: Workflow for 2D NMR-based structure confirmation.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.

1. Correlation Spectroscopy (COSY):

  • Principle: Identifies proton-proton couplings through two to three bonds.

  • Methodology: A standard COSY-45 or DQF-COSY pulse sequence is used. Typically, 256-512 increments in the t1 dimension and 1024-2048 data points in the t2 dimension are acquired. The spectral widths are set to cover all proton signals.

2. Heteronuclear Single Quantum Coherence (HSQC):

  • Principle: Correlates protons to their directly attached carbons (one-bond ¹H-¹³C correlation).

  • Methodology: An edited HSQC experiment is often employed to differentiate between CH, CH₂, and CH₃ groups. The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

3. Heteronuclear Multiple Bond Correlation (HMBC):

  • Principle: Shows correlations between protons and carbons over two to four bonds. This is critical for identifying connectivity across quaternary carbons and heteroatoms, such as the glycosidic linkage.

  • Methodology: The pulse sequence is optimized for long-range coupling constants, typically in the range of 4-10 Hz. Acquiring data with different optimization values can be beneficial.

4. Nuclear Overhauser Effect Spectroscopy (NOESY):

  • Principle: Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing information about the stereochemistry and three-dimensional structure of the molecule.

  • Methodology: A phase-sensitive NOESY experiment with a mixing time of 500-800 ms (B15284909) is commonly used for molecules of this size. The choice of mixing time is crucial for observing the desired NOE effects.

dot

G Key HMBC and NOESY Correlations for this compound cluster_0 Pterosin Aglycone cluster_1 Glucose Moiety Pterosin Pterosin Moiety (C-2') H10 H-10 H3 H-3' H10->H3 NOESY Glucose Glucose Moiety (C-1'') H1_prime H-1'' H1_prime->Pterosin HMBC (²J)

Caption: Key 2D NMR correlations confirming the structure.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.

Table 2: Comparison of Structural Elucidation Techniques

Technique Principle Advantages Limitations
2D NMR Spectroscopy Measures nuclear spin interactions in a magnetic field.Provides detailed connectivity and stereochemical information in solution. Non-destructive.Relatively low sensitivity compared to MS. Can be complex to interpret for very large molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides a definitive 3D structure with high resolution.Requires a suitable single crystal, which can be difficult to obtain for many natural products. Provides a solid-state structure which may differ from the solution conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight and formula. Fragmentation patterns can give structural clues.Does not provide stereochemical information. Isomer differentiation can be challenging without tandem MS and reference compounds.

dot

G Effectiveness of Structural Elucidation Techniques cluster_0 Information Provided A 2D NMR D Connectivity A->D Excellent E Stereochemistry A->E Excellent F 3D Structure A->F Good (in solution) B X-ray Crystallography B->E Excellent (absolute) B->F Excellent (in solid state) C Mass Spectrometry C->D Limited (via fragmentation) G Molecular Formula C->G Excellent

Caption: Effectiveness of different structural elucidation techniques.

References

A Comparative Guide to the Biological Activities of O-Glycosides and C-Glycosides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between O-glycosides and C-glycosides is critical for designing effective therapeutic agents. The nature of the glycosidic bond—an oxygen-linked (O-) versus a carbon-linked (C-) anomeric center—profoundly influences the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed protocols, and visual representations of key concepts.

At a Glance: Key Differences in Biological Activity

FeatureO-GlycosidesC-GlycosidesRationale
Metabolic Stability LowerHigherThe C-C bond is resistant to enzymatic (glycosidases) and acidic hydrolysis in the gastrointestinal tract, unlike the more labile C-O bond.
Bioavailability Variable; often lowerGenerally higher for the intact glycosideO-Glycosides are often hydrolyzed to their aglycones before absorption. C-Glycosides are more likely to be absorbed intact.
Onset of Action Can be rapid if hydrolyzed to an active aglyconeMay be slower as the intact molecule is the primary active formThe biological activity of O-glycosides can depend on the release of the aglycone, while C-glycosides typically act as the whole molecule.
Duration of Action Generally shorterPotentially longerThe higher stability of C-glycosides can lead to a longer residence time in the body.

Data Presentation: A Quantitative Comparison

The following tables summarize experimental data comparing the biological activities of representative O- and C-glycosides.

Antioxidant Activity

The antioxidant capacity of glycosides is a key area of investigation. The following data compares the flavonoid O-glycoside, isoquercitrin, with its C-glycoside counterpart, orientin.

Table 1: In Vitro Antioxidant Activity of Isoquercitrin (O-Glycoside) and Orientin (C-Glycoside)

AssayIsoquercitrin (mM TE/g)Orientin (mM TE/g)Key Finding
ABTSLower ActivityHigher ActivityOrientin showed significantly higher radical scavenging activity in the ABTS assay.
FRAPLower ActivityHigher ActivityOrientin demonstrated a greater capacity to reduce ferric iron.
DPPHNo Significant DifferenceNo Significant DifferenceBoth glycosides exhibited similar activity in the DPPH assay.
ORACNo Significant DifferenceNo Significant DifferenceOxygen radical absorbance capacity was comparable between the two.

Data adapted from a 2022 study in the journal Foods, which evaluated the antioxidant capacity of these compounds during in vitro digestion.[1]

Table 2: In Vivo Antioxidant Activity in Rats

SampleAntioxidant ActivityTime PointKey Finding
Plasma (Isoquercitrin)Higher3h and 6hThe O-glycoside showed higher antioxidant activity in plasma shortly after administration.[1]
Plasma (Orientin)Lower3h and 6hThe C-glycoside had lower initial antioxidant activity in the plasma.[1]
Urine (Isoquercitrin)Lower0-6h and 6-12hLess antioxidant activity from the O-glycoside was detected in urine over time.[1]
Urine (Orientin)Higher0-6h and 6-12hThe C-glycoside exhibited higher and more sustained antioxidant activity in the urine.[1]

These in vivo results suggest that while the O-glycoside is more rapidly metabolized to produce systemically available antioxidant metabolites, the C-glycoside's stability leads to its excretion in an active form over a longer period.[1]

Enzyme Inhibition: α-Amylase and α-Glucosidase

The inhibition of carbohydrate-hydrolyzing enzymes is a key strategy in managing type 2 diabetes. The following table presents a compilation of IC50 values for various flavonoid O- and C-glycosides against α-amylase and α-glucosidase.

Table 3: Comparative IC50 Values for α-Amylase and α-Glucosidase Inhibition

CompoundGlycoside Typeα-Amylase IC50α-Glucosidase IC50Source
RutinO-Glycoside1.71 mg/mL272 µg/mL[2]
Quercetin (Aglycone)-0.67 mg/mL5.1 µg/mL[2]
Acarbose (Control)-14.6 mg/mL465 µg/mL[2]
Acetone extract of S. alataMixture6.41 mg/mL-[3]
Hexane extract of S. alataMixture-0.85 mg/mL[3]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction: Add 180 µL of the FRAP reagent to a 96-well plate. Take an initial absorbance reading at 593 nm. Then, add 20 µL of the sample, standard, or blank (distilled water).

  • Measurement: Incubate the plate at 37°C for 4 minutes. After incubation, measure the absorbance at 593 nm.

  • Calculation: The change in absorbance is compared to a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as µmol Fe(II)/g of sample.

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Reagent Preparation: The ABTS•⁺ stock solution is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the stock solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the sample or standard solution.

  • Measurement: After 6 minutes of incubation at room temperature, the absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated and plotted as a function of the concentration of antioxidants. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic reaction is stopped, and the color developed by p-nitrophenol is measured at 405 nm.

Procedure:

  • Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of the sample solution at various concentrations with 100 µL of 0.1 M phosphate (B84403) buffer (pH 6.9) containing α-glucosidase (1.0 U/mL) at 25°C for 10 minutes.

  • Substrate Addition: After pre-incubation, add 50 µL of a 5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.9).

  • Incubation and Termination: Incubate the mixture at 25°C for 5 minutes. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance at 405 nm. Acarbose is typically used as a positive control.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual differences between O- and C-glycosides.

cluster_O O-Glycoside Metabolism cluster_C C-Glycoside Metabolism O-Glycoside O-Glycoside Aglycone + Sugar Aglycone + Sugar O-Glycoside->Aglycone + Sugar Hydrolysis (Stomach, Small Intestine, Microbiota) Absorbed Aglycone Absorbed Aglycone Aglycone + Sugar->Absorbed Aglycone Phase II Metabolites Phase II Metabolites Absorbed Aglycone->Phase II Metabolites Metabolism (Liver) Excretion_O Excretion Phase II Metabolites->Excretion_O C-Glycoside C-Glycoside Intact C-Glycoside Intact C-Glycoside C-Glycoside->Intact C-Glycoside Resistant to Hydrolysis Absorbed C-Glycoside Absorbed C-Glycoside Intact C-Glycoside->Absorbed C-Glycoside Direct Absorption (Small Intestine) Excretion_C Excretion Intact C-Glycoside->Excretion_C Direct Excretion Limited Metabolism Limited Metabolism Absorbed C-Glycoside->Limited Metabolism Limited Metabolism->Excretion_C cluster_workflow Experimental Workflow: In Vitro Enzyme Inhibition Assay A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Stop Reaction D->E F Measure Product Formation (Spectrophotometry) E->F G Calculate % Inhibition and IC50 Value F->G

References

Independent Verification of the Anti-inflammatory Properties of a Luteolin Glycoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Epipterosin L 2'-O-glucoside, here represented by the closely related and extensively studied luteolin-7-O-glucoside, against two established anti-inflammatory drugs: the corticosteroid dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). The information presented is collated from independent research to aid in the evaluation of this natural compound as a potential therapeutic agent.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of luteolin-7-O-glucoside, dexamethasone, and indomethacin against key inflammatory mediators and enzymes. Lower IC50 values indicate greater potency.

CompoundTargetAssay SystemIC50 Value
Luteolin-7-O-glucoside Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages22.7 µM[1]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophages15.0 µM[1]
Dexamethasone Glucocorticoid ReceptorRadioligand binding assay38 nM[2]
NF-κB InhibitionA549 cells0.5 nM[3]
GM-CSF ReleaseA549 cells2.2 nM[3]
Indomethacin Cyclooxygenase-1 (COX-1)Purified ovine COX-127 nM[4]
Cyclooxygenase-2 (COX-2)Purified murine COX-2127 nM[4]
Cyclooxygenase-1 (COX-1)Human peripheral monocytes9.0 nM[5]
Cyclooxygenase-2 (COX-2)Human peripheral monocytes310 nM[5]

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of these three compounds are mediated through distinct molecular pathways.

Luteolin-7-O-glucoside exerts its anti-inflammatory effects by modulating multiple signaling cascades. It has been shown to inhibit the activation of the transcription factor NF-κB , a central regulator of inflammatory gene expression.[6] Additionally, it can suppress the JAK/STAT and PI3K/Akt signaling pathways, which are crucial for the production of pro-inflammatory cytokines and mediators.[1][7]

Dexamethasone , a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). Upon activation, the GR-dexamethasone complex translocates to the nucleus where it can transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors, most notably NF-κB , through direct protein-protein interactions.[8][9]

Indomethacin , a traditional NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5]

Signaling Pathway Diagrams

Anti-inflammatory Signaling Pathways cluster_luteolin Luteolin-7-O-glucoside cluster_dexamethasone Dexamethasone cluster_indomethacin Indomethacin LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Nuclear Translocation Luteolin-7-O-glucoside Luteolin-7-O-glucoside Luteolin-7-O-glucoside->Akt JAK JAK Luteolin-7-O-glucoside->JAK STAT3 STAT3 Luteolin-7-O-glucoside->STAT3 Impairs Nuclear Translocation JAK->STAT3 P STAT3->Inflammatory Genes Nuclear Translocation Dexamethasone Dexamethasone GR GR Dexamethasone->GR GR-Dex Complex GR-Dex Complex GR->GR-Dex Complex NF-κB_dex NF-κB GR-Dex Complex->NF-κB_dex Transrepression Inflammatory Genes_dex Inflammatory Genes NF-κB_dex->Inflammatory Genes_dex Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Indomethacin Indomethacin Indomethacin->COX-1/COX-2

Caption: Comparative signaling pathways of anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate anti-inflammatory activity are provided below.

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol quantifies the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • LPS from E. coli

  • Test compounds (Luteolin-7-O-glucoside, Dexamethasone, Indomethacin)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[11]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[11]

  • NO Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.[11]

    • Incubate at room temperature for 10-30 minutes.[11][12]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Workflow for Nitric Oxide Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24 hours A->B C Pre-treat with test compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess Reagent F->G H Incubate at RT G->H I Measure absorbance at 540 nm H->I J Calculate % NO inhibition I->J

Caption: Workflow for the in vitro nitric oxide production assay.

Protocol 2: Prostaglandin E2 (PGE2) ELISA

This protocol measures the concentration of PGE2, a pro-inflammatory prostaglandin, in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Commercially available PGE2 ELISA kit (e.g., from Abcam, Thermo Fisher Scientific)

  • Cell culture supernatants from treated and control cells

  • Microplate reader

Procedure (General Outline):

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[13]

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.[14]

    • Add the PGE2-enzyme conjugate to each well.[15]

    • Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at room temperature or 37°C to allow for competitive binding.[14][15]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[15]

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm).[16]

    • Generate a standard curve and determine the PGE2 concentration in the samples.

Protocol 3: Western Blot Analysis for NF-κB and Phosphorylated STAT3

This protocol is used to detect the activation of the NF-κB and STAT3 signaling pathways by measuring the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of STAT3.

Materials:

  • Cell lysates (cytoplasmic and nuclear fractions for NF-κB; whole-cell lysates for pSTAT3)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin, anti-pSTAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification:

    • For NF-κB, perform nuclear and cytoplasmic fractionation of cell lysates.[17]

    • For pSTAT3, prepare whole-cell lysates.[2]

    • Determine protein concentration using a BCA assay.[2]

  • SDS-PAGE and Western Blot:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[18]

    • Block the membrane for 1 hour at room temperature.[18]

  • Antibody Incubation:

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal.[18]

    • Quantify band intensities using densitometry software. Normalize pSTAT3 to total STAT3 and nuclear p65 to a nuclear loading control like Lamin B1.[2]

Western Blot Workflow A Protein Extraction (Whole cell or Nuclear/Cytoplasmic) B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition and Analysis H->I

Caption: General workflow for Western blot analysis.

References

Head-to-head comparison of different extraction techniques for pterosin glucosides

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Techniques for Pterosin Glucosides

For Researchers, Scientists, and Drug Development Professionals

Pterosin glucosides, a class of sesquiterpenoid compounds predominantly found in ferns of the Pteridium and Pteris genera, have garnered significant interest in the scientific community for their potential biological activities. The efficient extraction of these compounds from their natural sources is a critical first step for further research and development. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Extraction Techniques

The selection of an appropriate extraction method depends on various factors, including the desired yield, purity, extraction time, solvent consumption, and the scale of the operation. Below is a summary of different techniques with available quantitative data. It is important to note that direct comparative studies for all methods on the same plant material are limited; therefore, data from studies on structurally related compounds (e.g., other sesquiterpenoids or flavonoids from ferns) are included to provide a broader perspective.

TechniquePrincipleExtraction TimeTemperatureSolvent ConsumptionYield/EfficiencyProsCons
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[1]24 - 72 hours or longer[2]Room TemperatureHighModerate (e.g., 15.63% for phenolics)[2]Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially lower yield.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.30 - 60 minutesControlled (e.g., 40-75°C)[3]ModerateHigh (e.g., 4.71% for flavonoids, 12.97% for phenolics)Rapid, efficient, reduced solvent and energy consumption.Requires specialized equipment, potential for degradation of some compounds at high power.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[4]5 - 15 minutes[4]High (internally)Low to ModerateHigh (e.g., ~5.5% for sesquiterpene lactones)[4]Very rapid, high yield, low solvent usage.[4]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas.1 - 2 hoursMild (e.g., 40°C)Low (CO2 is recycled)Variable, highly selective (e.g., 0.09% for sesquiterpenes)Green technology (non-toxic solvent), highly selective, solvent-free extract.[5]High initial equipment cost, may require a co-solvent for polar compounds.
Soxhlet Extraction Continuous extraction with a hot solvent, allowing for efficient extraction with a smaller volume of solvent.6 - 24 hoursBoiling point of the solventModerateHigh (generally)Efficient for exhaustive extraction, requires less solvent than maceration.Time-consuming, potential for thermal degradation of compounds.
Hot Water Extraction Utilizes hot water to extract water-soluble compounds.Brief (e.g., minutes)High (e.g., boiling)LowGood for polar glycosidesInexpensive, environmentally friendly.Can lead to degradation of labile compounds like ptaquiloside (B1252988).[6]
Solid-Phase Extraction (SPE) A purification/concentration technique rather than a primary extraction method.RapidRoom TemperatureLowHigh recovery (e.g., 85% for ptaquiloside, 91% for pterosin B)[7]High selectivity and purity, good for concentrating dilute samples.Not a primary extraction method, requires specific sorbents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the extraction of pterosin glucosides and related compounds.

Maceration Protocol

This protocol is a general procedure for the extraction of phenolic compounds, which can be adapted for pterosin glucosides.

  • Sample Preparation: Air-dry the plant material (e.g., fronds of Pteridium aquilinum) at room temperature and grind it into a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a sealed container with 100 mL of 80% ethanol (B145695).

  • Incubation: Keep the mixture at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol for Flavonoids from Pteris cretica

This protocol was optimized for the extraction of flavonoids and can be a starting point for pterosin glucoside extraction.

  • Sample Preparation: Dry and powder the aerial parts of Pteris cretica.

  • Extraction: Mix 1 g of the powdered sample with 33.69 mL of 56.74% aqueous ethanol.

  • Sonication: Place the mixture in an ultrasonic bath and sonicate for 45.94 minutes at a temperature of 74.27°C.

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol for Sesquiterpene Lactones from Inula helenium

This protocol for structurally related sesquiterpenoids provides a relevant methodology.

  • Sample Preparation: Use dried and powdered roots of the plant material.

  • Extraction: Mix 1 g of the sample with 30 mL of 100% ethanol in a microwave-safe vessel.

  • Microwave Irradiation: Irradiate the mixture in a microwave extractor for 5 minutes at a power of 300 W.[4]

  • Filtration and Concentration: After extraction, filter the mixture and evaporate the solvent to obtain the crude extract.[4]

Supercritical Fluid Extraction (SFE) Protocol for Sesquiterpene Lactones from Chicory Roots

This protocol demonstrates the application of SFE for sesquiterpenoid extraction.

  • Sample Preparation: Use dried and ground plant material.

  • SFE System Setup: Pack the extraction vessel with the ground plant material. Set the system parameters.

  • Extraction: Perform the extraction using supercritical CO2 at a pressure of 350 bar and a temperature of 40°C. Use 10% ethanol as a co-solvent with a flow rate of 15 g/min for 120 minutes.

  • Collection: Depressurize the CO2 in a separator to precipitate the extracted compounds.

Hot Water Extraction of Ptaquiloside

This method is noted for being rapid but can lead to the degradation of the target compound.

  • Sample Preparation: Use fresh or appropriately preserved (e.g., freeze-dried) fronds.[6]

  • Extraction: Briefly immerse the plant material in hot water.[6]

  • Analysis: Immediately analyze the aqueous extract, often involving a base-acid transformation to convert ptaquiloside to the more stable pterosin B for quantification by HPLC-DAD.[6]

Solid-Phase Extraction (SPE) for Ptaquiloside and Pterosin B

This is a cleanup and concentration step typically performed after an initial extraction.

  • Initial Extraction: Perform an initial extraction, for example, with water or methanol (B129727).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the pterosin glucosides and pterosins with a stronger solvent, such as methanol or acetonitrile.

  • Analysis: The eluate can then be analyzed by UPLC-MS/MS.[7]

Visualizing Workflows and Signaling Pathways

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for the extraction and analysis of pterosin glucosides.

Extraction_Workflow Plant_Material Plant Material (e.g., Pteridium aquilinum) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Extraction (Maceration, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., SPE, Chromatography) Crude_Extract->Purification Isolated_Compounds Isolated Pterosin Glucosides Purification->Isolated_Compounds Analysis Analysis (HPLC, LC-MS) Isolated_Compounds->Analysis

A general workflow for the extraction and analysis of pterosin glucosides.

SPE_Workflow Aqueous_Extract Aqueous Plant Extract Load_Sample Load Sample Aqueous_Extract->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, Water) Wash_Cartridge Wash Cartridge (Remove Impurities) Load_Sample->Wash_Cartridge Elute_Analytes Elute Pterosin Glucosides (Methanol/Acetonitrile) Wash_Cartridge->Elute_Analytes Analysis UPLC-MS/MS Analysis Elute_Analytes->Analysis

Workflow for Solid-Phase Extraction (SPE) cleanup of pterosin glucosides.
Involved Signaling Pathways

Pterosin derivatives have been suggested to modulate key cellular signaling pathways, including the NF-κB and AMPK pathways.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB phosphorylates IκB P_IkB p-IκB IkB_NFkB->P_IkB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active releases Ub_IkB Ub-IκB P_IkB->Ub_IkB ubiquitination Proteasome Proteasome Ub_IkB->Proteasome degradation NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc translocates Pterosin Pterosin Glucosides (Potential Inhibitor) Pterosin->IKK_Complex inhibits? DNA DNA NFkB_Nuc->DNA binds to Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression AMPK_Pathway cluster_cellular_state Cellular State cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Energy_Stress Energy Stress (e.g., Low Glucose) AMP_ATP_Ratio Increased AMP/ATP Ratio Energy_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates AMPK_Inactive AMPK (Inactive) LKB1->AMPK_Inactive phosphorylates AMPK_Active p-AMPK (Active) AMPK_Inactive->AMPK_Active Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK_Active->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK_Active->Anabolism inhibits Pterosin Pterosin Glucosides (Potential Activator) Pterosin->AMPK_Inactive activates?

References

Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide for Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Epipterosin L 2'-O-glucoside" is not available in the public domain. This guide utilizes Luteolin-7-O-glucoside, a structurally related and well-researched flavonoid glycoside, as a surrogate to demonstrate the principles of correlating in vitro activity with in vivo efficacy models.

This guide provides a comparative overview of the in vitro and in vivo anticancer activities of Luteolin-7-O-glucoside (LUT7G), a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and drug development professionals interested in understanding the translational potential of this class of compounds.

In Vitro Activity of Luteolin-7-O-glucoside

LUT7G has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes its in vitro activity.

Cell LineCancer TypeAssayEndpointResults (IC50)Reference
HepG2Human Hepatocellular CarcinomaMTT AssayCell Viability~100 µM[1]
COLO 320 DMHuman Colon AdenocarcinomaNot SpecifiedApoptosisEffective at 120 µM[2]
NPC-039Human Nasopharyngeal CarcinomaNot SpecifiedCell ProliferationSignificantly reduced[3]
NPC-BMHuman Nasopharyngeal CarcinomaNot SpecifiedCell ProliferationSignificantly reduced[3]

In Vivo Efficacy of Luteolin-7-O-glucoside

In vivo studies have corroborated the anticancer potential of LUT7G observed in vitro. The following table summarizes a key in vivo study.

Animal ModelCancer TypeTreatmentDurationKey FindingsReference
Male Wistar ratsDMH-induced colon carcinogenesisLUT7G (dose not specified)16 weeksEffectively inhibited aberrant crypt foci (ACF) development[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Luteolin-7-O-glucoside and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models are commonly used to evaluate the antitumor efficacy of compounds in a living organism.[8]

Protocol:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week.

  • Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer Luteolin-7-O-glucoside (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

Signaling Pathways and Mechanisms of Action

Luteolin-7-O-glucoside has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways.

Apoptosis Induction via PI3K/Akt Signaling Pathway

In human nasopharyngeal carcinoma cells, Luteolin-7-O-glucoside induces apoptosis by modulating the PI3K/Akt signaling pathway.[3][9] This involves the regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.

PI3K_Akt_Pathway LUT7G Luteolin-7-O-glucoside PI3K PI3K LUT7G->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis induces

Caption: Luteolin-7-O-glucoside induced apoptosis via the PI3K/Akt pathway.

Cell Cycle Arrest and Apoptosis via JNK Pathway

In HepG2 liver cancer cells, Luteolin-7-O-glucoside induces G2/M cell cycle arrest and apoptosis through the activation of the JNK signaling pathway.[10]

JNK_Pathway LUT7G Luteolin-7-O-glucoside JNK JNK LUT7G->JNK activates G2M_Arrest G2/M Arrest JNK->G2M_Arrest induces Apoptosis Apoptosis JNK->Apoptosis induces

Caption: Luteolin-7-O-glucoside induced cell cycle arrest and apoptosis via the JNK pathway.

Experimental Workflow for In Vitro to In Vivo Correlation

The following diagram illustrates a typical workflow for correlating in vitro findings with in vivo efficacy.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies vitro_screening Cell Viability Screening (e.g., MTT Assay) mechanistic_assays Mechanistic Assays (Apoptosis, Cell Cycle) vitro_screening->mechanistic_assays pathway_analysis Signaling Pathway Analysis (Western Blot) mechanistic_assays->pathway_analysis animal_model Xenograft/Orthotopic Animal Model pathway_analysis->animal_model correlation In Vitro-In Vivo Correlation pathway_analysis->correlation efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study pk_pd Pharmacokinetics/ Pharmacodynamics efficacy_study->pk_pd pk_pd->correlation

Caption: A generalized workflow for correlating in vitro and in vivo studies.

References

Safety Operating Guide

Essential Safety and Handling Precautions for Epipterosin L 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution when handling Epipterosin L 2'-O-glucoside due to the absence of a specific Safety Data Sheet (SDS). In such cases, it is imperative to treat the compound as potentially hazardous. The following guidance on Personal Protective Equipment (PPE) is based on general laboratory safety principles for handling natural product extracts and data from structurally related pterosin compounds.

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to PPE is crucial to minimize exposure. This includes protection for the eyes, face, skin, and respiratory system.

Eye and Face Protection:

  • Safety Glasses with Side Shields: Essential for protecting against splashes.

  • Chemical Splash Goggles: Should be worn when there is a significant risk of splashing.

  • Face Shield: Recommended in addition to safety goggles when handling larger quantities or when there is a higher risk of splashing.

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but the specific type should be selected based on the solvent being used. Gloves must be inspected before use and changed immediately if contaminated.

  • Laboratory Coat: A fully buttoned lab coat should be worn to protect the skin and personal clothing.

  • Apron: A chemical-resistant apron may be necessary when handling large volumes or when there is a high risk of splashes.

Respiratory Protection:

  • Fume Hood: All work with solid (powder) or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Respirator: If work cannot be performed in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Summary of Personal Protective Equipment

Protection TypeRecommended EquipmentKey Considerations
Eye/Face Protection Safety glasses with side shields, chemical splash goggles, face shieldGoggles or a face shield are crucial when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile), laboratory coat, chemical-resistant apronInspect gloves for integrity before use. Do not wear lab coats or gloves outside of the laboratory.
Respiratory Protection Chemical fume hood, NIOSH-approved respiratorA fume hood is the primary means of exposure control. Use a respirator if a fume hood is not available.

Experimental Protocols and Hazard Assessment

Due to the lack of specific toxicological data for this compound, a thorough risk assessment should be conducted before any new experimental protocol is initiated. This assessment should consider the quantity of the compound being used, the potential for aerosol or dust generation, and the nature of the experimental procedures.

Studies on related pterosin compounds have indicated potential cytotoxic effects, highlighting the need for cautious handling. For instance, some pterosins have shown cytotoxic activity against various cancer cell lines. Therefore, it is prudent to assume that this compound may have similar biological activity.

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling a chemical with limited safety information, such as this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_operations Operational Plan start Start: Handling this compound check_sds Is a specific SDS available? start->check_sds sds_no No: Treat as potentially hazardous check_sds->sds_no No sds_yes Yes: Follow SDS recommendations check_sds->sds_yes Yes assess_procedure Assess Experimental Procedure (e.g., weighing, dissolving, reacting) sds_no->assess_procedure assess_quantity Assess Quantity (small vs. large scale) assess_procedure->assess_quantity eye_face Eye/Face Protection: - Safety Glasses (minimum) - Goggles/Face Shield (splash risk) assess_quantity->eye_face skin Skin Protection: - Lab Coat - Chemical-Resistant Gloves assess_quantity->skin respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if hood unavailable) assess_quantity->respiratory disposal Waste Disposal Plan: - Segregate waste - Follow institutional guidelines respiratory->disposal conduct_experiment Conduct Experiment disposal->conduct_experiment decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate end End decontaminate->end

Caption: PPE Selection Workflow for Chemicals with Limited Safety Data.

Disposal Plan

All waste materials contaminated with this compound, including disposable gloves, bench paper, and empty containers, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Contaminated solutions should be collected in appropriately labeled waste containers. Do not pour chemical waste down the drain.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.